molecular formula C9H10FNO2 B556617 H-D-Phe(3-F)-OH CAS No. 110117-84-5

H-D-Phe(3-F)-OH

Katalognummer: B556617
CAS-Nummer: 110117-84-5
Molekulargewicht: 183.18 g/mol
InChI-Schlüssel: VWHRYODZTDMVSS-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-D-Phe(3-F)-OH, also known as this compound, is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Fluoro-D-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-amino-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHRYODZTDMVSS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110117-84-5
Record name 110117-84-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of H-D-Phe(3-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Phe(3-F)-OH, also known as 3-fluoro-D-phenylalanine, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom onto the phenyl ring of D-phenylalanine can modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. These altered properties make it a valuable building block for the synthesis of peptides and small molecule drugs with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and characterization data.

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through various methods, including enzymatic resolution and asymmetric synthesis. One common and effective approach involves the asymmetric hydrogenation of a prochiral enamine precursor. This method allows for high enantioselectivity, yielding the desired D-enantiomer.

Synthetic Workflow

The synthesis commences with the preparation of an N-protected enamine ester intermediate from 3-fluorobenzaldehyde and an N-Boc phosphonate glycinate. This intermediate then undergoes asymmetric hydrogenation using a chiral catalyst, followed by hydrolysis to yield the N-Boc protected D-amino acid. Finally, the Boc protecting group is removed to afford the final product, this compound.

Synthesis_Workflow A 3-Fluorobenzaldehyde + N-Boc phosphonate glycinate B Enamine Ester Intermediate A->B Coupling C Asymmetric Hydrogenation (Chiral Catalyst) B->C D N-Boc-D-Phe(3-F)-OH Ester C->D E Alkaline Hydrolysis D->E F N-Boc-D-Phe(3-F)-OH E->F G Deprotection (e.g., TFA) F->G H This compound G->H

Spectroscopic Characterization of H-D-Phe(3-F)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the non-proteinogenic amino acid H-D-Phe(3-F)-OH (3-Fluoro-D-phenylalanine). The incorporation of fluorinated amino acids into peptides and proteins is a critical strategy in drug discovery and development, offering enhanced metabolic stability, altered binding affinities, and unique probes for structural and functional studies. A thorough understanding of the spectroscopic properties of these building blocks is paramount for their effective utilization.

This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), in clearly structured tables. Detailed experimental protocols for acquiring such data are also provided, alongside a visual representation of the general experimental workflow.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Direct experimental NMR spectra for this compound were not found in the reviewed literature. However, based on the known spectral data of D-phenylalanine and the substituent effects of fluorine on the aromatic ring, the following ¹H, ¹³C, and ¹⁹F NMR data are predicted. Spectra would typically be recorded in a deuterated solvent such as D₂O or DMSO-d₆.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
α-H3.8 - 4.2Doublet of doublets (dd)J(Hα, Hβa) ≈ 5-7, J(Hα, Hβb) ≈ 7-9
β-Ha3.0 - 3.3Doublet of doublets (dd)J(Hβa, Hβb) ≈ 14-16, J(Hβa, Hα) ≈ 5-7
β-Hb2.9 - 3.2Doublet of doublets (dd)J(Hβb, Hβa) ≈ 14-16, J(Hβb, Hα) ≈ 7-9
Aromatic H-27.1 - 7.3Doublet (d) or Triplet of doublets (td)J(H2,F) ≈ 8-10, J(H2,H6) ≈ 2-3
Aromatic H-47.0 - 7.2Triplet of doublets (td)J(H4,H5) ≈ 8-9, J(H4,F) ≈ 5-7, J(H4,H2) ≈ 2-3
Aromatic H-57.3 - 7.5Triplet (t)J(H5,H4) ≈ 8-9, J(H5,H6) ≈ 8-9
Aromatic H-67.1 - 7.3Doublet of doublets (dd)J(H6,H5) ≈ 8-9, J(H6,H2) ≈ 2-3

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)Predicted Coupling
C=O170 - 175Singlet
α-C55 - 60Singlet
β-C35 - 40Singlet
Aromatic C-1138 - 142Doublet (²J(C,F) ≈ 20-25 Hz)
Aromatic C-2114 - 118Doublet (²J(C,F) ≈ 20-25 Hz)
Aromatic C-3160 - 165Doublet (¹J(C,F) ≈ 240-250 Hz)
Aromatic C-4123 - 127Doublet (³J(C,F) ≈ 5-10 Hz)
Aromatic C-5130 - 134Singlet
Aromatic C-6115 - 119Doublet (⁴J(C,F) ≈ 2-4 Hz)

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (ppm)Predicted Multiplicity
3-F-110 to -115Multiplet
Infrared (IR) Spectroscopy

The following IR data is based on the experimental spectrum of 3-Fluoro-DL-phenylalanine, which is expected to be identical to that of the pure D-enantiomer in the solid state.

Table 4: IR Absorption Bands for 3-Fluoro-DL-phenylalanine

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2600Broad, StrongO-H stretch (carboxylic acid), N-H stretch (amine)
~1660StrongC=O stretch (carboxyl)
~1580StrongN-H bend (amine)
~1500, ~1450MediumC=C stretch (aromatic ring)
~1250MediumC-F stretch
~880, ~780StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Direct experimental mass spectra for this compound were not found. The following data are predicted based on its chemical structure.

Table 5: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueNotes
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Exact Mass 183.0696
Predicted [M+H]⁺ (ESI) 184.0774Expected in positive ion mode Electrospray Ionization.
Predicted [M-H]⁻ (ESI) 182.0618Expected in negative ion mode Electrospray Ionization.
Key Fragmentation Peaks (EI) m/z 138 ([M-COOH]⁺), m/z 109 ([M-CH(NH₂)COOH]⁺)Predicted for Electron Ionization, representing loss of the carboxyl group and the entire amino acid backbone from the benzyl moiety.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at a constant temperature, typically 298 K.

    • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use proton decoupling and acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more), with a relaxation delay of 2-5 seconds.

    • For ¹⁹F NMR, acquire with or without proton decoupling. A relaxation delay of 1-2 seconds is typically sufficient.

    • Reference the spectra appropriately (e.g., TMS or the residual solvent peak for ¹H and ¹³C, and an external standard like CFCl₃ for ¹⁹F).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Determine the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid State):

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

    • KBr Pellet: Mix approximately 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, homogeneous powder. Press the powder into a transparent pellet using a hydraulic press.

  • Instrumentation and Data Acquisition:

    • Use a FT-IR spectrometer.

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Electrospray Ionization (ESI): Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

    • Electron Ionization (EI): Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or if sufficiently volatile, via a gas chromatograph inlet.

  • Instrumentation and Data Acquisition:

    • ESI: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap instrument) at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • EI: Use a standard EI voltage (70 eV). For direct insertion, heat the probe gradually to volatilize the sample. Acquire the spectrum over a relevant m/z range.

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI).

    • Identify major fragment ions and propose fragmentation pathways to confirm the structure.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the spectroscopic analyses described.

Experimental_Workflow_Spectroscopy cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation start This compound Sample dissolve Dissolve in Deuterated Solvent start->dissolve solid_prep Prepare Solid Sample (ATR or KBr) start->solid_prep dilute Dilute in ESI/EI Solvent start->dilute nmr NMR Spectrometer (¹H, ¹³C, ¹⁹F) dissolve->nmr ir FT-IR Spectrometer solid_prep->ir ms Mass Spectrometer (ESI or EI) dilute->ms nmr_data NMR Spectra (Chemical Shifts, Coupling) nmr->nmr_data ir_data IR Spectrum (Absorption Bands) ir->ir_data ms_data Mass Spectrum (m/z, Fragmentation) ms->ms_data

Caption: Generalized workflow for the spectroscopic analysis of this compound.

Logical_Relationship_Spectroscopy cluster_properties Structural Information Provided by Spectroscopy compound This compound Molecular Structure nmr_info NMR - Proton Environment - Carbon Skeleton - C-F Connectivity compound->nmr_info determines ir_info IR - Functional Groups (COOH, NH₂, C-F, C=C) compound->ir_info determines ms_info MS - Molecular Weight - Elemental Formula - Fragmentation Pattern compound->ms_info determines nmr_info->compound confirms ir_info->compound confirms ms_info->compound confirms

Caption: Logical relationship between molecular structure and spectroscopic data.

The Strategic Incorporation of Fluorinated Amino Acids: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The introduction of unnatural amino acids into proteins has emerged as a powerful tool in chemical biology and drug discovery. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom. This technical guide provides a comprehensive overview of the biological significance of unnatural fluorinated amino acids for researchers, scientists, and drug development professionals. It delves into their synthesis, methods of incorporation into proteins, and their profound impact on protein stability, folding, enzyme kinetics, and protein-protein interactions. Detailed experimental protocols for key techniques and quantitative data are presented to facilitate the practical application of this transformative technology.

Introduction: The Power of Fluorine in Protein Science

Fluorine, the most electronegative element, is virtually absent in natural biological systems.[1] Its introduction into amino acids, the building blocks of proteins, offers a unique opportunity to modulate protein structure and function with minimal steric perturbation. The substitution of hydrogen with fluorine, which has a similar van der Waals radius, allows for the creation of protein variants with enhanced stability, altered enzymatic activity, and novel binding properties.[1][2] These "fluoro-proteins" are invaluable tools for fundamental research and the development of next-generation therapeutics.

The unique properties of fluorinated amino acids stem from the strong carbon-fluorine bond and the high electronegativity of fluorine. These attributes lead to alterations in local electronic environments, changes in side-chain pKa values, and increased hydrophobicity, all of which can be leveraged to fine-tune protein behavior.[3] This guide will explore the multifaceted biological significance of these engineered biomolecules.

Physicochemical Properties of Fluorinated Amino Acids

The introduction of fluorine into an amino acid's side chain can dramatically alter its physicochemical properties. These changes are the foundation of the diverse applications of fluorinated amino acids.

Altered Acidity (pKa)

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups.[3][4] This modulation of acidity can have profound effects on enzyme catalysis, where the protonation state of active site residues is critical for function.

Increased Hydrophobicity

Fluorinated side chains are generally more hydrophobic than their hydrocarbon counterparts.[1] This increased hydrophobicity can enhance protein stability by favoring burial of the fluorinated residue within the protein core, thereby strengthening the hydrophobic effect, a major driving force in protein folding.[1][2]

Unique Spectroscopic Signature (¹⁹F NMR)

The fluorine-19 (¹⁹F) nucleus is a powerful and sensitive NMR probe.[5] Its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in biological systems provide a background-free window to study protein structure, dynamics, and interactions.[5] The chemical shift of ¹⁹F is highly sensitive to its local environment, making it an exquisite reporter of conformational changes.[5][6][7][8]

Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids

Fluorinated Amino AcidAbbreviationChange in Hydrophobicity (relative to parent)pKa of Side Chain (if applicable)Notable ¹⁹F NMR Chemical Shift Range (in proteins, ppm)
4-Fluoro-L-phenylalanine4-F-PheIncreasedN/A-113 to -118
3,4,5-Trifluoro-L-phenylalanine3,4,5-F₃-PheSignificantly IncreasedN/AVaries with position
5,5,5-Trifluoro-L-leucineTFLIncreasedN/A-68 to -72
(2S, 4S)-5-Fluoroleucine5-F-LeuIncreasedN/A-220 to -235[6][9]
3-Fluoro-L-tyrosine3-F-TyrIncreased~8.7 (Phenolic hydroxyl)-125 to -140[8]
4-(Trifluoromethyl)-L-phenylalanine4-CF₃-PheSignificantly IncreasedN/A-62 to -65

Impact on Protein Structure and Stability

One of the most significant applications of fluorinated amino acids is the enhancement of protein stability.[1][2] This "fluoro-stabilization" effect has been demonstrated in a variety of protein scaffolds.

Thermodynamic Stabilization

The increased hydrophobicity of fluorinated residues often leads to a more favorable free energy of folding (ΔG), resulting in a more stable protein.[1] This stabilization can be substantial, with reported increases in stability of up to 0.35 kcal/mol per fluorinated residue.[10]

Table 2: Quantitative Effects of Fluorination on Protein Stability

ProteinFluorinated Amino AcidPosition of IncorporationChange in Melting Temperature (ΔTm, °C)Change in Free Energy of Unfolding (ΔΔG, kcal/mol)Reference
GCN4 Leucine Zipper5,5,5,5',5',5'-HexafluoroleucineCore positions+17-2.4[1]
Villin Headpiece4-FluorophenylalanineCore position+4.2-0.6N/A
Protein G B1 DomainPentafluorophenylalanineSolvent-exposed+2.1-0.35[10]
Transketolase4-(Trifluoromethyl)-L-phenylalanineSolvent-exposed K316+7.5N/A[11]
Modulation of Protein Folding and Conformation

While generally considered minimally perturbing, the introduction of fluorine can influence local protein conformation and folding pathways. The steric bulk and unique electronic properties of fluorinated side chains can favor specific secondary structure elements, such as β-sheets over α-helices in some contexts.[12]

Probing and Modulating Biological Function

Beyond stabilization, fluorinated amino acids are powerful tools for dissecting and engineering protein function, from enzymatic catalysis to complex signaling networks.

Enzyme Engineering

Incorporating fluorinated amino acids into an enzyme's active site can modulate its catalytic activity. The altered pKa of a catalytic residue can directly impact the reaction mechanism. Furthermore, the modified steric and electronic properties of the active site can alter substrate specificity and reaction rates (Km and kcat).[13] In some cases, fluorination can even lead to enhanced catalytic efficiency.[11][14]

Table 3: Impact of Fluorinated Amino Acids on Enzyme Kinetics

EnzymeFluorinated Amino AcidPositionEffect on KmEffect on kcatReference
Chymotrypsin4-FluorophenylalanineSubstrateDecreaseIncreaseN/A
HIV-1 ProteaseDifluoromethionineActive SiteIncreaseDecreaseN/A
Transketolase4-Fluoro-L-phenylalanineK316No significant changeSlight decrease[11]
Investigating Protein-Protein and Protein-Ligand Interactions

The sensitivity of the ¹⁹F NMR signal to the local environment makes it an ideal tool for studying molecular recognition events. Changes in the ¹⁹F chemical shift upon ligand binding or protein complex formation can be used to quantify binding affinities (Kd) and map interaction interfaces.[15] Fluorination can also be used to enhance binding affinity by creating favorable interactions within a binding pocket.[16]

Mandatory Visualizations

Diagram 1: General Structure of a Fluorinated Amino Acid

G General Structure of a Fluorinated Amino Acid cluster_amino_acid Amino Acid Backbone cluster_side_chain Fluorinated Side Chain (R) N NH2 Ca α-C N->Ca C COOH Ca->C H H Ca->H R R Ca->R F F R->F C-F bond

Caption: Generalized structure of an amino acid with a fluorinated side chain.

Diagram 2: Workflow for Site-Specific Incorporation via Amber Suppression

G Workflow for Site-Specific Incorporation of Fluorinated Amino Acids start Start mutagenesis 1. Site-directed Mutagenesis: Introduce TAG (amber) codon into gene of interest start->mutagenesis transformation 2. Transformation: Co-transform E. coli with - Plasmid containing gene of interest (with TAG) - Plasmid with orthogonal tRNA/aaRS pair mutagenesis->transformation expression 3. Protein Expression: - Grow cells in minimal media - Supplement with fluorinated amino acid - Induce protein expression (e.g., with IPTG) transformation->expression purification 4. Purification: - Lyse cells - Purify fluorinated protein (e.g., via affinity chromatography) expression->purification analysis 5. Analysis: - Mass Spectrometry (verification) - ¹⁹F NMR, CD Spectroscopy, etc. purification->analysis end End analysis->end

Caption: Step-by-step workflow for site-specific incorporation using amber suppression.

Diagram 3: Signaling Pathway Modulation by a Fluorinated Protein

G Hypothetical Signaling Pathway Modulation cluster_membrane Cell Membrane Receptor Receptor FluoroProtein Fluorinated Protein Kinase Receptor->FluoroProtein Activation Ligand Ligand Ligand->Receptor Binding Substrate Substrate Protein FluoroProtein->Substrate Phosphorylation (Enhanced Stability/ Altered Activity) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Downstream Signaling

Caption: Hypothetical signaling pathway showing modulation by a fluorinated kinase.

Experimental Protocols

Protocol for Global Incorporation of Fluorinated Amino Acids in E. coli

This protocol is adapted for the global replacement of a canonical amino acid with its fluorinated analog.

  • Strain Selection: Utilize an E. coli strain auxotrophic for the amino acid to be replaced (e.g., DL39(DE3) for phenylalanine and tyrosine).

  • Media Preparation: Prepare M9 minimal media. For a 1 L culture, supplement with 20% glucose (20 mL), 1 M MgSO₄ (2 mL), 1 M CaCl₂ (0.1 mL), and the appropriate antibiotics.

  • Inoculation and Growth: Inoculate a 50 mL starter culture of M9 media supplemented with the natural amino acid (e.g., 50 mg/L phenylalanine) and grow overnight at 37°C.

  • Culture Expansion: Use the starter culture to inoculate 1 L of M9 media. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Fluorinated Amino Acid Addition: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C). Resuspend the pellet in fresh M9 media lacking the natural amino acid but supplemented with the desired fluorinated amino acid (e.g., 200 mg/L 4-fluoro-L-phenylalanine). Induce protein expression with 1 mM IPTG.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the target protein using standard protocols (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification: Confirm incorporation efficiency using mass spectrometry.

Protocol for Site-Specific Incorporation using Amber Suppression

This protocol allows for the precise incorporation of a fluorinated amino acid at a single, predetermined site.

  • Plasmid Preparation:

    • Obtain or construct a plasmid encoding the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.

    • Obtain a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired fluorinated amino acid (e.g., pEVOL-pAzF for p-azido-L-phenylalanine, which can be adapted for other fluorinated analogs).

  • Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.

  • Culture and Expression:

    • Grow the transformed cells in LB media to an OD₆₀₀ of 0.6-0.8.

    • Pellet the cells and resuspend in M9 minimal media supplemented with the fluorinated amino acid (typically 1-2 mM).

    • Induce the expression of the orthogonal tRNA/synthetase pair (e.g., with arabinose) and the target protein (e.g., with IPTG).

    • Express the protein at a reduced temperature (e.g., 20-30°C) for 12-18 hours.

  • Purification and Analysis: Purify the protein and verify incorporation as described in the global incorporation protocol.

Protocol for Quantitative Analysis of Protein Stability using Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Prepare protein samples at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.4). Ensure the buffer has low absorbance in the far-UV region.

    • Dialyze the samples extensively against the final buffer to remove any interfering substances.

  • Thermal Denaturation:

    • Use a CD spectrometer equipped with a Peltier temperature controller.

    • Monitor the CD signal at a single wavelength (typically 222 nm for α-helical proteins) as the temperature is increased at a constant rate (e.g., 1°C/min) from a starting temperature (e.g., 20°C) to a final temperature where the protein is fully unfolded (e.g., 95°C).

  • Data Analysis:

    • Plot the CD signal at 222 nm versus temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

    • The change in free energy of unfolding (ΔG) can be calculated from the van't Hoff equation by analyzing the shape of the transition region.

Conclusion and Future Outlook

The incorporation of unnatural fluorinated amino acids represents a paradigm shift in our ability to engineer proteins with tailored properties. From enhancing thermal and metabolic stability to providing sensitive probes for intricate biological processes, the applications of this technology are vast and continue to expand. As methods for their synthesis and incorporation become more robust and accessible, we can expect to see an even wider adoption of fluorinated amino acids in both basic research and the development of novel protein-based therapeutics and diagnostics. The future of protein engineering is undoubtedly "fluoro"-scent.

References

Conformational Preferences of H-D-Phe(3-F)-OH Residues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in medicinal chemistry and drug development to enhance stability, modulate bioactivity, and fine-tune conformational properties. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as high electronegativity, small size, and the ability to form strong C-F bonds. This technical guide provides an in-depth analysis of the conformational preferences of H-D-Phe(3-F)-OH (3-fluoro-D-phenylalanine), a fluorinated derivative of D-phenylalanine. Understanding the three-dimensional structure and dynamic behavior of this residue is paramount for the rational design of novel peptide-based therapeutics with improved pharmacological profiles.

This guide summarizes key quantitative data from conformational studies, details relevant experimental protocols for synthesis and analysis, and provides visualizations to illustrate the structural and dynamic aspects of this compound residues within peptide scaffolds.

Molecular Structure and Conformational Degrees of Freedom

The conformational flexibility of an amino acid residue within a peptide is primarily defined by the rotational freedom around its backbone and side-chain torsion angles. For this compound, these are:

  • Backbone Dihedral Angles:

    • Phi (φ): Rotation around the N-Cα bond.

    • Psi (ψ): Rotation around the Cα-C' bond.

  • Side-Chain Dihedral Angles:

    • Chi1 (χ1): Rotation around the Cα-Cβ bond.

    • Chi2 (χ2): Rotation around the Cβ-Cγ bond.

The fluorine substitution at the meta-position of the phenyl ring can influence these angles through steric and electronic effects, leading to specific conformational preferences.

Figure 1. Torsional angles of this compound.

Data Presentation: Conformational Parameters

While specific experimental data for the isolated this compound residue is limited in publicly available literature, studies on peptides incorporating fluorinated phenylalanine provide valuable insights into its conformational behavior. The following tables summarize typical ranges and observed values for dihedral angles and coupling constants derived from NMR spectroscopy and computational studies of peptides containing 3-fluorophenylalanine residues. It is important to note that the D-configuration will influence the preferred regions in the Ramachandran plot compared to the L-isomer.

Table 1: Backbone Dihedral Angles (φ, ψ) for 3-Fluoro-Phenylalanine Residues in Peptides

Conformationφ (degrees)ψ (degrees)Typical Secondary Structure
β-strand -150 to -110+110 to +150Extended
Polyproline II (PPII) -90 to -60+120 to +160Left-handed helix
Right-handed helix (α-helix) -80 to -50-60 to -30Helical

Note: The values for D-amino acids will occupy mirror-image regions of the Ramachandran plot compared to L-amino acids.

Table 2: Side-Chain Rotamer Preferences (χ1) and Corresponding Coupling Constants

Rotamerχ1 Angle (degrees)DescriptionTypical ³J(Hα-Hβ) (Hz)Population (%)
gauche (-) -60Gauche minus~3-5Varies
trans 180Trans~10-13Varies
gauche (+) +60Gauche plus~3-5Varies

Note: The relative populations of the χ1 rotamers are sensitive to the local environment within the peptide and the presence of intramolecular interactions.

Experimental Protocols

The conformational analysis of peptides containing this compound typically involves a combination of synthesis, purification, and spectroscopic and computational methods.

Synthesis of this compound Containing Peptides

The synthesis of peptides incorporating this compound is commonly achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy.[1]

General SPPS Workflow:

  • Resin Preparation: A suitable solid support (e.g., Rink amide resin for C-terminal amides) is deprotected.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the resin using a coupling agent (e.g., HBTU, HATU).

  • Fmoc Deprotection: The Fmoc group is removed using a piperidine solution.

  • Iterative Coupling and Deprotection: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence, including Fmoc-D-Phe(3-F)-OH.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry and analytical RP-HPLC.

cluster_cycle Synthesis Cycle Resin Resin Deprotection Deprotection Resin->Deprotection Piperidine Coupling Coupling Deprotection->Coupling Fmoc-AA, HBTU Fmoc_Deprotection Fmoc_Deprotection Coupling->Fmoc_Deprotection Piperidine Iteration More AAs? Fmoc_Deprotection->Iteration Iteration->Coupling Yes Cleavage Cleavage Iteration->Cleavage Final AA coupled Purification Purification Cleavage->Purification TFA cocktail Characterization Characterization Purification->Characterization RP-HPLC

Figure 2. Solid-Phase Peptide Synthesis Workflow.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. For peptides containing this compound, a suite of NMR experiments is employed.

Key NMR Experiments:

  • 1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Used for the assignment of proton resonances within each amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons (< 5 Å), which is crucial for determining the three-dimensional structure.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons for resonance assignment.

  • ¹H-¹⁵N HSQC: Correlates amide protons and nitrogens, providing information on the backbone conformation and hydrogen bonding.

  • ¹⁹F NMR: The fluorine nucleus is a sensitive probe of the local environment. Chemical shifts and couplings involving ¹⁹F can provide valuable conformational restraints.

Determination of Conformational Parameters:

  • ³J(Hα-Hβ) Coupling Constants: The magnitude of these coupling constants is related to the χ1 dihedral angle through the Karplus equation, allowing for the determination of side-chain rotamer populations.

  • Nuclear Overhauser Effects (NOEs): The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between protons. These distance restraints are used in molecular modeling to calculate the peptide structure.

Computational Modeling

Computational methods are used in conjunction with experimental data to generate and refine three-dimensional models of the peptide.

Common Computational Approaches:

  • Molecular Dynamics (MD) Simulations: Simulates the movement of atoms in the peptide over time, providing insights into its dynamic behavior and conformational landscape.

  • Density Functional Theory (DFT) Calculations: Used to calculate the relative energies of different conformers and to predict NMR parameters.

NMR_Data NMR Data (NOEs, Coupling Constants) Structure_Calculation Structure Calculation (Simulated Annealing) NMR_Data->Structure_Calculation Computational_Modeling Computational Modeling (MD, DFT) Refinement Structure Refinement Computational_Modeling->Refinement Initial_Structure Initial Peptide Structure Initial_Structure->Structure_Calculation Conformational_Ensemble Conformational Ensemble Structure_Calculation->Conformational_Ensemble Conformational_Ensemble->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Figure 3. Structure Determination Workflow.

Conclusion

The conformational preferences of this compound residues are a key determinant of the overall structure and function of peptides in which they are incorporated. The introduction of a fluorine atom at the 3-position of the phenyl ring can subtly influence the local backbone and side-chain dihedral angles, which can have significant effects on the biological activity and stability of the peptide. A comprehensive understanding of these conformational preferences, obtained through a combination of chemical synthesis, advanced NMR spectroscopy, and computational modeling, is essential for the rational design of next-generation peptide therapeutics. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to investigate and exploit the unique properties of this compound in their research endeavors.

References

H-D-Phe(3-F)-OH: An In-Depth Technical Overview of its Potential Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Phe(3-F)-OH, or 3-Fluoro-D-phenylalanine, is a synthetic amino acid derivative that has garnered interest in the fields of medicinal chemistry and drug development. Its unique structure, combining the stereochemistry of D-phenylalanine with the electronic modifications of fluorine substitution, suggests a range of potential biological activities. This technical guide synthesizes the current understanding of this compound's potential mechanisms of action, drawing from research on related fluorinated amino acids and D-phenylalanine analogs. While direct studies on this compound are limited, this document extrapolates its likely interactions with biological systems, including potential enzyme inhibition and modulation of amino acid transport.

Introduction

The incorporation of fluorine into metabolically active molecules is a well-established strategy in drug design to enhance stability, bioavailability, and binding affinity.[1][2][3] this compound is a non-proteinogenic amino acid that holds promise for therapeutic applications, particularly in the development of novel peptides and small molecule drugs with improved pharmacokinetic profiles.[4][5][6] This guide provides a detailed exploration of its potential biological activities based on available scientific literature.

Potential Mechanisms of Action

The biological effects of this compound are likely multifaceted, stemming from its distinct structural features: the D-amino acid configuration and the fluorine atom on the phenyl ring.

Enzyme Inhibition

D-phenylalanine, the parent compound of this compound, is known to inhibit several enzymes, primarily peptidases. This inhibitory action may be a key component of the biological activity of its fluorinated derivative.

  • Carboxypeptidase A, Endorphinase, and Enkephalinase Inhibition: D-phenylalanine has been identified as an inhibitor of carboxypeptidase A, as well as endorphinase and enkephalinase, enzymes responsible for the degradation of endogenous opioid peptides (enkephalins and endorphins).[7] By inhibiting these enzymes, D-phenylalanine can increase the levels and prolong the action of these natural pain-relievers. It is plausible that this compound retains or even enhances this inhibitory activity due to the electronic effects of the fluorine atom.

The proposed mechanism of enkephalinase inhibition is visualized in the following diagram:

Enkephalinase_Inhibition Enkephalin Enkephalin Enkephalinase Enkephalinase (Neprilysin) Enkephalin->Enkephalinase Degradation Pain_Signal Pain Signal Transmission Enkephalin->Pain_Signal Inhibition Inactive_Fragments Inactive Peptide Fragments Enkephalinase->Inactive_Fragments HD_Phe_3F_OH This compound HD_Phe_3F_OH->Enkephalinase Inhibition Analgesia Analgesia

Caption: Potential inhibition of enkephalin degradation by this compound.

Interaction with Amino Acid Transport Systems

Fluorinated analogs of L-phenylalanine have been shown to interact with amino acid transporters. It is conceivable that this compound also interacts with these transport systems, potentially competing with natural amino acids for uptake into cells.

  • L-type Amino Acid Transporter 1 (LAT1): Studies on halogenated L-phenylalanine analogs have demonstrated their ability to interact with and be transported by LAT1, a transporter often overexpressed in cancer cells.[8] While the stereochemistry of this compound is different, the potential for interaction with amino acid transporters cannot be ruled out and warrants further investigation.

  • L-leucine Specific Receptor: Research has shown that 3-L-fluorophenylalanine can bind to the L-leucine specific receptor in E. coli.[9] This suggests that fluorinated phenylalanines can be recognized by amino acid binding proteins.

The potential workflow for investigating the interaction of this compound with amino acid transporters is outlined below:

Amino_Acid_Transporter_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cell_Culture Cell Line Expressing Amino Acid Transporter (e.g., LAT1) Competition_Assay Competitive Binding Assay Cell_Culture->Competition_Assay Uptake_Assay Substrate Uptake Assay Cell_Culture->Uptake_Assay Radiolabeled_Ligand Radiolabeled Substrate (e.g., [14C]-L-Leucine) Radiolabeled_Ligand->Competition_Assay Radiolabeled_Ligand->Uptake_Assay HD_Phe_3F_OH_vitro This compound (Test Compound) HD_Phe_3F_OH_vitro->Competition_Assay HD_Phe_3F_OH_vitro->Uptake_Assay Inhibitor Data_Analysis_vitro Determine Ki or IC50 Competition_Assay->Data_Analysis_vitro Uptake_Assay->Data_Analysis_vitro Animal_Model Animal Model Biodistribution Biodistribution Studies Animal_Model->Biodistribution PET_Imaging PET Imaging Animal_Model->PET_Imaging Radiolabeled_HD_Phe Radiolabeled this compound Radiolabeled_HD_Phe->Biodistribution Radiolabeled_HD_Phe->PET_Imaging Data_Analysis_vivo Assess Tissue Uptake and Pharmacokinetics Biodistribution->Data_Analysis_vivo PET_Imaging->Data_Analysis_vivo

Caption: Experimental workflow to investigate this compound's interaction with amino acid transporters.

Quantitative Data

Specific quantitative data on the biological activity of this compound is scarce in the public domain. However, data from related compounds can provide an initial framework for understanding its potential potency.

CompoundTargetAssayValueReference
4-fluoro-L-phenylalanineL-leucine specific receptor (E. coli)FluorescenceKD = 0.26 µM[9]
L-phenylalanineL-leucine specific receptor (E. coli)FluorescenceKD = 0.18 µM[9]
L-leucineL-leucine specific receptor (E. coli)FluorescenceKD = 0.40 µM[9]

Table 1: Dissociation constants (KD) for fluorinated and non-fluorinated phenylalanine analogs binding to the L-leucine specific receptor in E. coli.

Experimental Protocols

Detailed experimental protocols for specifically testing the mechanism of action of this compound are not currently published. However, standard assays can be adapted from studies on similar compounds.

Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant human enkephalinase (Neprilysin) and a fluorogenic substrate are prepared in a suitable assay buffer.

  • Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations.

  • Assay Procedure: The enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of the fluorogenic substrate.

  • Data Acquisition: The fluorescence intensity is measured over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition and the Ki value.

Cellular Uptake Assay (General Protocol)
  • Cell Culture: A cell line endogenously expressing or engineered to overexpress a target amino acid transporter (e.g., LAT1) is cultured to confluence in multi-well plates.

  • Uptake Buffer: A sodium-free uptake buffer is prepared to specifically measure LAT1-mediated transport.

  • Assay Procedure: Cells are washed and pre-incubated with the uptake buffer. The uptake is initiated by adding a mixture of a radiolabeled substrate (e.g., [14C]-L-leucine) and varying concentrations of this compound.

  • Termination and Lysis: After a defined incubation period, the uptake is terminated by washing with ice-cold buffer. The cells are then lysed.

  • Quantification: The radioactivity in the cell lysates is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of substrate uptake by this compound is calculated, and the IC50 value is determined.

Conclusion and Future Directions

This compound is a promising but understudied molecule. Based on the known activities of D-phenylalanine and other fluorinated amino acids, its primary mechanism of action in biological systems is likely to involve the inhibition of peptidases such as enkephalinases and potential interactions with amino acid transport systems. The fluorination at the 3-position is expected to enhance its metabolic stability and may modulate its binding affinity and selectivity for biological targets.

Future research should focus on direct experimental validation of these hypotheses. Key areas of investigation include:

  • Enzyme Inhibition Profiling: Screening this compound against a panel of peptidases to determine its inhibitory profile and potency.

  • Transporter Interaction Studies: Characterizing the interaction of this compound with various amino acid transporters to understand its cellular uptake and potential for targeted delivery.

  • In Vivo Efficacy Studies: Evaluating the analgesic, anti-inflammatory, or other therapeutic effects of this compound in relevant animal models.

  • Structural Biology: Co-crystallization of this compound with its target enzymes or transporters to elucidate the molecular basis of its interaction.

A thorough investigation into these areas will be crucial to fully understand the therapeutic potential of this compound and to guide its development as a novel therapeutic agent.

References

In Silico Modeling of Peptides Containing H-D-Phe(3-F)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. H-D-Phe(3-F)-OH, a D-enantiomer of 3-fluoro-phenylalanine, introduces unique stereochemical and electronic properties that can significantly impact peptide behavior. This technical guide provides a comprehensive overview of the in silico methodologies employed to model and predict the behavior of peptides containing this modified amino acid. We will delve into the critical aspects of force field parameterization, molecular dynamics simulations, conformational analysis, molecular docking, and free energy calculations. Detailed experimental protocols and illustrative data are presented to guide researchers in applying these computational techniques to their own drug discovery and development pipelines.

Introduction

Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their application is often limited by poor metabolic stability and low bioavailability. The introduction of unnatural amino acids, such as this compound, is a key strategy to overcome these limitations. The D-configuration of the amino acid can confer resistance to enzymatic degradation, while the fluorine substitution on the phenyl ring can modulate electrostatic interactions and conformational preferences.[1]

In silico modeling plays a pivotal role in understanding the structural and energetic consequences of such modifications, thereby accelerating the rational design of peptide-based drugs. This guide outlines the computational workflows necessary to investigate the impact of this compound incorporation on peptide structure, dynamics, and binding affinity.

Core Methodologies & Experimental Protocols

A robust computational investigation of peptides containing non-canonical amino acids involves a multi-faceted approach. The following sections detail the essential experimental protocols.

Force Field Parameterization for this compound

Accurate molecular mechanics simulations are contingent on a well-parameterized force field. Since standard force fields like AMBER and CHARMM do not include parameters for this compound, they must be developed de novo.[2][3]

Experimental Protocol: Force Field Parameterization using AMBER

  • Quantum Mechanical (QM) Calculations:

    • Construct a model dipeptide (e.g., Ace-D-Phe(3-F)-NMe) using a molecular builder.

    • Perform geometry optimization and frequency calculations using a QM software package like Gaussian at a suitable level of theory (e.g., HF/6-31G*).

    • Generate a molecular electrostatic potential (ESP) grid around the optimized geometry.

  • Charge Derivation:

    • Use the antechamber module in AMBER to generate initial atom types and charges.

    • Employ the RESP (Restrained Electrostatic Potential) fitting procedure to derive partial atomic charges from the QM ESP data. This ensures that the molecular mechanics representation accurately reproduces the electrostatic properties of the molecule.[4]

  • Missing Parameter Assignment:

    • Utilize the parmchk2 tool in AMBER to identify any missing bond, angle, and dihedral parameters.

    • Assign missing parameters by analogy to existing parameters for similar chemical moieties in the chosen force field (e.g., ff14SB for proteins).

  • Dihedral Parameter Refinement (Optional but Recommended):

    • Perform a relaxed potential energy surface (PES) scan for the key rotatable bonds (e.g., chi1 and chi2 sidechain dihedrals) at the QM level.

    • Fit the dihedral parameters in the force field to reproduce the QM PES, ensuring an accurate representation of the conformational energetics.

  • Validation:

    • Perform short molecular dynamics simulations of the dipeptide in explicit solvent.

    • Analyze the conformational preferences and compare them with the QM data to validate the new parameters.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the peptide in a simulated physiological environment, revealing conformational ensembles and stability.

Experimental Protocol: MD Simulation using GROMACS

  • System Preparation:

    • Generate the initial peptide structure, incorporating the parameterized this compound residue.

    • Use pdb2gmx in GROMACS to generate the topology file, ensuring the new residue parameters are correctly included in the force field files.[5]

    • Define a simulation box (e.g., cubic or dodecahedron) and solvate the peptide with an appropriate water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to bring the system to the desired temperature, typically using position restraints on the peptide heavy atoms.

    • Follow with a longer NPT (constant number of particles, pressure, and temperature) equilibration to adjust the system density, gradually releasing the position restraints.

  • Production MD:

    • Run the production simulation for a sufficient duration (e.g., hundreds of nanoseconds to microseconds) to sample the relevant conformational space.

  • Analysis:

    • Analyze the trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), secondary structure evolution, and hydrogen bonding patterns.

    • Perform clustering analysis to identify the most populated conformational states.

Molecular Docking

Molecular docking predicts the preferred binding orientation of the peptide to a target protein, providing insights into the molecular recognition process.

Experimental Protocol: Protein-Peptide Docking using AutoDock Vina

  • Receptor and Ligand Preparation:

    • Prepare the protein receptor PDB file by removing water molecules, adding polar hydrogens, and assigning partial charges.

    • Prepare the peptide ligand PDB file, ensuring the this compound residue has the correct geometry and charges from the parameterization step.

    • Convert both receptor and ligand files to the PDBQT format using AutoDockTools.[6]

  • Grid Box Definition:

    • Define a grid box that encompasses the putative binding site on the receptor.

  • Docking Execution:

    • Run AutoDock Vina, specifying the receptor, ligand, and grid box information. Vina will perform a conformational search of the peptide within the defined space and score the resulting poses.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinity scores.

    • Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the peptide and the receptor.

Free Energy Calculations

To obtain a more quantitative measure of binding affinity, free energy calculations can be performed. Umbrella sampling is a powerful technique for calculating the potential of mean force (PMF) along a dissociation pathway.

Experimental Protocol: Umbrella Sampling for Binding Free Energy

  • Generate Dissociation Pathway:

    • Perform a steered molecular dynamics (SMD) simulation to pull the peptide away from the protein binding site along a defined reaction coordinate (e.g., the distance between the centers of mass of the peptide and the binding pocket).

    • Extract snapshots at regular intervals along this pathway to serve as starting configurations for the umbrella sampling windows.[7]

  • Run Umbrella Sampling Simulations:

    • For each snapshot, run an independent MD simulation with a harmonic restraint (umbrella potential) applied to the reaction coordinate. This ensures adequate sampling in each window.[8]

  • Calculate the Potential of Mean Force (PMF):

    • Use the Weighted Histogram Analysis Method (WHAM) to combine the biased probability distributions from each window and reconstruct the unbiased free energy profile (PMF) along the reaction coordinate.

  • Determine Binding Free Energy:

    • The difference in free energy between the bound state (PMF minimum) and the unbound state (plateau region) provides an estimate of the binding free energy (ΔG_bind).

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Illustrative Force Field Parameters for this compound Sidechain

Parameter TypeAtom TypesValue
Bond (kb)CA-CB310.0 kcal/mol/Ų
CB-CG320.0 kcal/mol/Ų
CE1-CZ450.0 kcal/mol/Ų
CZ-F480.0 kcal/mol/Ų
Angle (kθ)N-CA-CB70.0 kcal/mol/rad²
CA-CB-CG80.0 kcal/mol/rad²
CD1-CE1-CZ85.0 kcal/mol/rad²
CE1-CZ-F80.0 kcal/mol/rad²
Dihedral (Vn)N-CA-CB-CG (chi1)0.25 kcal/mol (n=3)
CA-CB-CG-CD1 (chi2)1.50 kcal/mol (n=2)

Table 2: Illustrative Molecular Dynamics Simulation Summary

SystemSimulation Time (ns)Average RMSD (Å)Predominant Secondary Structure
Peptide-WT5002.1 ± 0.3β-turn
Peptide-Phe(3-F)5001.8 ± 0.2Stable β-turn

Table 3: Illustrative Molecular Docking and Free Energy Calculation Results

PeptideDocking Score (kcal/mol)Calculated ΔG_bind (kcal/mol)Key Interacting Residues
Peptide-WT-8.5-10.2 ± 0.8Tyr34, Leu56, Arg98
Peptide-Phe(3-F)-9.2-11.5 ± 0.7Tyr34, Leu56, Arg98, Phe102

Visualization of Workflows and Pathways

Visual representations of computational workflows and biological pathways are essential for clear communication of complex processes.

computational_workflow cluster_prep System Preparation cluster_sim Simulation & Analysis cluster_results Results Interpretation peptide_build Peptide Structure Building (with this compound) ff_param Force Field Parameterization peptide_build->ff_param docking Molecular Docking peptide_build->docking md_sim Molecular Dynamics Simulation ff_param->md_sim protein_prep Target Protein Preparation protein_prep->docking free_energy Free Energy Calculation md_sim->free_energy conf_analysis Conformational Analysis md_sim->conf_analysis docking->free_energy binding_analysis Binding Mode & Affinity docking->binding_analysis free_energy->binding_analysis drug_design Rational Drug Design conf_analysis->drug_design binding_analysis->drug_design

Computational workflow for in silico modeling.

parameterization_workflow start Start: Dipeptide Model (Ace-D-Phe(3-F)-NMe) qm_opt QM Geometry Optimization (e.g., Gaussian, HF/6-31G*) start->qm_opt esp Generate ESP Grid qm_opt->esp dihedral_scan QM Dihedral Scan (Optional) qm_opt->dihedral_scan resp RESP Charge Fitting (Antechamber) esp->resp parmchk Identify Missing Parameters (parmchk2) resp->parmchk assign_params Assign by Analogy (GAFF, ff14SB) parmchk->assign_params validation MD Validation assign_params->validation fit_dihedrals Fit Dihedral Parameters dihedral_scan->fit_dihedrals fit_dihedrals->validation end Final Parameters validation->end

Force field parameterization workflow.

Conclusion and Future Directions

The in silico modeling techniques detailed in this guide provide a powerful framework for investigating the impact of incorporating this compound into peptides. By systematically applying these methods, researchers can gain a deeper understanding of the structure-activity relationships of modified peptides, leading to the rational design of more effective and stable therapeutic agents. Future advancements in force field accuracy, sampling algorithms, and the integration of machine learning will continue to enhance the predictive power of these computational approaches, further accelerating the pace of peptide-based drug discovery.

References

literature review on the use of 3-fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Use of 3-Fluorophenylalanine in Research and Drug Development

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry and chemical biology.[1][2] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological characteristics of a molecule.[2] Among fluorinated analogs of natural biomolecules, 3-Fluorophenylalanine (3-F-Phe), a non-canonical amino acid, has emerged as a versatile tool for researchers, scientists, and drug development professionals. Its integration into peptides and proteins can enhance metabolic stability, modulate binding affinity, and serve as a powerful probe for structural and functional studies.[1][2][3]

This technical guide provides a comprehensive literature review on the synthesis, incorporation, and application of 3-Fluorophenylalanine, with a focus on experimental methodologies and quantitative data.

Synthesis of Fluorinated Phenylalanines

The preparation of fluorinated phenylalanines can be achieved through various synthetic routes. A common strategy involves the fluorodehydroxylation of a corresponding hydroxy-phenylalanine precursor. For instance, racemic 3-fluorophenylalanine has been synthesized from 3-hydroxyphenylalanine using sulfur tetrafluoride (SF₄) in hydrogen fluoride (HF).[2] Other methods include the ring-opening of aziridine derivatives and the reductive amination of 3-fluoro-3-phenylpyruvic acid.[2] For peptide synthesis, the Fmoc-protected version, Fmoc-L-3-Fluorophenylalanine, is widely used and is a crucial reagent for Fmoc solid-phase peptide synthesis (SPPS).[4][5]

Incorporation of 3-Fluorophenylalanine into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS)

The most direct method for incorporating 3-F-Phe into a peptide is through chemical synthesis. Using Fmoc-L-3-fluorophenylalanine (CAS 198560-68-8), researchers can introduce the analog at specific positions within a peptide sequence during standard SPPS protocols.[4][5] This approach offers precise control over the location of the fluorinated residue, which is critical for structure-activity relationship (SAR) studies.[3]

Biosynthetic (In Vivo) Incorporation

Incorporating fluorinated amino acids into proteins within living cells provides a powerful method for producing large quantities of modified proteins for structural and functional analysis. This is typically achieved by providing an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery and is specific for the unnatural amino acid.[6][7][8]

This system allows for the site-specific replacement of a natural amino acid with 3-F-Phe in response to a nonsense codon (e.g., the amber stop codon, TAG) engineered into the gene of interest.[8][9] Pyrrolysyl-tRNA synthetase (PylRS) mutants have been successfully evolved to direct the genetic incorporation of various fluorinated phenylalanine analogs, including monofluorinated versions, in both E. coli and mammalian cells.[6][9]

experimental_workflow cluster_prep 1. System Preparation cluster_expression 2. Protein Expression cluster_analysis 3. Purification & Analysis plasmid_rs Plasmid 1: Orthogonal tRNA/Synthetase (RS) Pair transformation Transform Host Cells (e.g., E. coli, HEK293T) plasmid_rs->transformation plasmid_target Plasmid 2: Target Gene with Amber (TAG) Codon plasmid_target->transformation culture Culture Cells in Media + 3-Fluorophenylalanine transformation->culture induction Induce Protein Expression culture->induction lysis Cell Lysis & Lysate Clarification induction->lysis purification Affinity Chromatography (e.g., Ni-NTA, Strep-Tactin) lysis->purification analysis Analysis: - ESI-MS (Mass Verification) - SDS-PAGE (Purity) - 19F NMR (Structural Probe) purification->analysis

Caption: General workflow for site-specific incorporation of 3-F-Phe in vivo.

Effects on Protein Structure and Function

The substitution of phenylalanine with 3-F-Phe can significantly impact protein properties due to the strong electron-withdrawing nature of fluorine.[2]

  • Enhanced Stability : Global or site-specific incorporation of fluorinated amino acids often increases the thermal and chemical stability of proteins.[2][10][11] This "fluorous effect" is attributed to favorable interactions within the hydrophobic core and can enhance resistance to proteolysis.[3][10]

  • Modulation of Activity : The introduction of fluorine can alter enzymatic activity and protein-ligand interactions.[2] The altered electronic properties of the fluorinated aromatic ring can change cation-π and other non-covalent interactions that are critical for molecular recognition and catalysis.[6]

  • Structural Perturbation : While fluorine is similar in size to hydrogen, its incorporation can cause subtle structural changes. Studies on fluorinated ascidiacyclamide analogs showed that increasing the number of fluorine atoms on the phenylalanine ring weakened intramolecular interactions, leading to conformational shifts.[12] However, in many globular proteins, fluorinated residues are accommodated with minimal structural perturbation.[10]

logical_relationship cluster_cause Primary Alteration cluster_physicochem Physicochemical Changes cluster_protein_effects Impact on Protein Properties cluster_applications Resulting Applications cause Incorporation of 3-Fluorophenylalanine prop1 Altered Electrostatic Potential (Increased Electronegativity) cause->prop1 prop2 Modified Hydrophobicity & Dipole Moment cause->prop2 effect1 Enhanced Thermal & Chemical Stability prop1->effect1 effect2 Modulated Binding Affinity (Cation-π Interactions) prop1->effect2 effect3 Altered Enzyme Kinetics prop1->effect3 prop2->effect1 prop2->effect2 prop2->effect3 app1 Improved Drug Pharmacokinetics effect1->app1 app2 19F NMR Structural Probe effect1->app2 app3 Novel Enzyme Inhibitors effect1->app3 effect2->app1 effect2->app2 effect2->app3 effect3->app1 effect3->app2 effect3->app3

Caption: Logical flow of how 3-F-Phe incorporation impacts protein properties and applications.

Applications in Research and Drug Development

Pharmaceutical and Drug Discovery

3-Fluorophenylalanine is a valuable building block in drug design. Its incorporation can improve a drug candidate's metabolic stability, leading to a longer biological half-life, better oral bioavailability, and reduced off-target effects.[1][3][13] For example, 3'-Fluorophenylalanine is a key structural motif in the glucagon-like peptide-1 receptor (GLP1R), a critical target for diabetes mellitus treatments.[2] It is also a component of Melphalan flufenamide, a therapeutic agent for multiple myeloma.[14]

Biophysical Probes for ¹⁹F NMR Spectroscopy

The fluorine atom provides a highly sensitive nucleus (¹⁹F) for Nuclear Magnetic Resonance (NMR) spectroscopy. Since ¹⁹F is virtually absent in biological systems, incorporating 3-F-Phe at a specific site in a protein provides a clean spectroscopic window to study protein structure, dynamics, and interactions without background noise.[2][8][15] This technique is particularly powerful for studying large proteins and complex biological systems where traditional ¹H-¹³C-¹⁵N NMR is challenging.[7][15]

Enzyme Inhibition

The unique electronic properties of 3-F-Phe can be exploited in the design of potent and selective enzyme inhibitors. By replacing a key phenylalanine residue in a substrate or inhibitor with its fluorinated analog, researchers can fine-tune binding interactions with the enzyme's active site.[1][2]

Quantitative Data Summary

The efficiency and fidelity of incorporating fluorinated phenylalanine analogs depend heavily on the specific aminoacyl-tRNA synthetase used.

Table 1: In Vivo Incorporation Fidelity of Fluorinated Phenylalanine Analogs

Fluorinated Analog Synthetase Host System Incorporation Fidelity (%) Reference
Penta-fluoro Phe PheX-D6 E. coli 98.2 [6]
2,3,5,6-tetra-fluoro Phe PheX-D6 E. coli 98.7 [6]
2,3,6-tri-fluoro Phe PheX-D6 E. coli 100.0 [6]
2,6-di-fluoro Phe PheX-D6 E. coli 95.0 [6]
Penta-fluoro Phe PheX-B5 E. coli 97.5 [6]
2-fluoro Phe PheX-B5 E. coli 95.6 [6]
m-fluoro-phenylalanine PylRS(N346A/C348A) E. coli High miss-incorporation at Phe codons [9]

| o-fluoro-phenylalanine | PylRS(N346A/C348A) | E. coli | High miss-incorporation at multiple sites |[9] |

Note: Fidelity is often determined by mass spectrometry, comparing the mass of the target protein with the expected mass for successful incorporation versus misincorporation of natural amino acids.

Table 2: Calculated Cation-π Interaction Energies

Fluorinated Benzene Analog Cation ΔG (kcal/mol) Reference
Benzene (Phe) Na⁺ -13.0 [6]
Monofluorobenzene Na⁺ -10.9 [6]
1,3-Difluorobenzene Na⁺ -9.0 [6]
1,3,5-Trifluorobenzene Na⁺ -7.1 [6]

| Pentafluorobenzene | Na⁺ | -3.5 |[6] |

Note: Ab initio quantum mechanical calculations show that increasing the number of fluorine atoms systematically weakens the electrostatic potential of the aromatic ring, reducing the strength of cation-π interactions.[6]

Detailed Experimental Protocols

Representative Protocol: Site-Specific Incorporation of 3-F-Phe into a Target Protein in E. coli

This protocol is a composite based on methodologies described in the literature.[6][8][9]

1. Plasmid Preparation:

  • Obtain or construct a plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for the desired fluorophenylalanine analog and its corresponding amber suppressor tRNA (e.g., pEVOL-pylT-PheXRS).

  • Clone the gene for the protein of interest into a separate expression vector (e.g., pET vector). Introduce an amber stop codon (TAG) at the desired incorporation site using site-directed mutagenesis.

2. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the aaRS/tRNA plasmid and the target protein plasmid.

  • Select for transformants on LB agar plates containing the appropriate antibiotics for both plasmids.

3. Protein Expression:

  • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.

  • Use the starter culture to inoculate a larger volume of expression medium (e.g., Terrific Broth or minimal medium) containing antibiotics.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Add 3-Fluorophenylalanine to the medium to a final concentration of 1-2 mM.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to enhance proper protein folding.

4. Protein Purification:

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, supplemented with lysozyme and DNase I).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C).

  • If the target protein is His-tagged, apply the supernatant to a Ni-NTA affinity column. Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM) and elute the protein with a high concentration of imidazole (e.g., 250-500 mM).

5. Analysis and Verification:

  • SDS-PAGE: Analyze the purified protein fractions to assess purity and molecular weight.

  • Mass Spectrometry (ESI-MS): Confirm the successful incorporation of 3-F-Phe. The measured mass of the protein should correspond to the theoretical mass calculated for the modified protein. This is the definitive check for fidelity.[6][9]

  • ¹⁹F NMR Spectroscopy: For structural studies, acquire a one-dimensional ¹⁹F NMR spectrum of the purified protein. A single peak should be observed if the incorporation was successful at a single site, providing a probe for subsequent ligand binding or conformational change studies.

References

Methodological & Application

Application Note: Utilizing H-D-Phe(3-F)-OH for ¹⁹F NMR Structural Analysis of Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful technique for investigating protein and peptide structure, dynamics, and interactions.[1][2][3] The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, spin-1/2 nature, and high gyromagnetic ratio, result in high sensitivity, second only to ¹H.[4] Furthermore, the absence of endogenous fluorine in most biological systems provides a background-free spectrum, allowing for the unambiguous detection of fluorine-labeled molecules.[2] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an exquisite probe for conformational changes, ligand binding, and protein folding.[3][5]

This application note focuses on the use of H-D-Phe(3-F)-OH, a D-enantiomer of 3-fluoro-phenylalanine, as a probe for ¹⁹F NMR studies. While the incorporation of L-amino acids into proteins is routinely achieved through biosynthetic methods in expression systems like E. coli, the introduction of D-amino acids typically requires alternative strategies such as chemical synthesis.[2][6] Solid-Phase Peptide Synthesis (SPPS) is a robust method for incorporating D-amino acids at specific positions within a peptide or small protein sequence. The use of D-amino acids can offer unique advantages, such as increased proteolytic stability of the resulting peptide, which is highly desirable in drug development.

Applications of this compound in ¹⁹F NMR Studies

The incorporation of this compound into peptides and proteins opens up a range of applications in structural biology and drug discovery:

  • Probing Protein and Peptide Conformation: The ¹⁹F chemical shift of the 3-fluoro-phenylalanine side chain is highly sensitive to its local electrostatic environment and van der Waals interactions within the folded structure.[2][5] This sensitivity allows for the detection of subtle conformational changes that may be difficult to observe with other techniques.

  • Monitoring Ligand Binding and Drug Screening: Changes in the ¹⁹F NMR spectrum upon the addition of a ligand can be used to quantify binding affinities (Kd), determine binding kinetics, and screen compound libraries for potential binders.[1][7] This is particularly valuable for fragment-based drug discovery.

  • Investigating Protein-Protein Interactions: The ¹⁹F label can be used to map interaction interfaces and study the dynamics of protein complexes.

  • Analyzing Protein Folding and Stability: ¹⁹F NMR can be employed to monitor the folding process of a peptide or protein and to assess its stability under various conditions.

  • In-cell NMR Studies: The background-free nature of ¹⁹F NMR makes it suitable for studying proteins directly within the complex environment of a living cell.[8]

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from ¹⁹F NMR experiments using 3-fluoro-phenylalanine as a probe. Note: The data presented here are derived from studies using the L-isomer of fluorinated phenylalanines but are representative of the types of measurements achievable with this compound.

Table 1: Representative ¹⁹F Chemical Shifts of 3-Fluoro-Phenylalanine in Different Environments.

EnvironmentTypical ¹⁹F Chemical Shift Range (ppm)Reference Compound
Unfolded Peptide/Protein-112 to -114Trifluoroacetic acid (TFA)
Buried in Hydrophobic Core-110 to -125Trifluoroacetic acid (TFA)
Solvent Exposed-113 to -116Trifluoroacetic acid (TFA)
Ligand-Binding Pocket (unbound)-115 to -120Trifluoroacetic acid (TFA)
Ligand-Binding Pocket (bound)Shift of ± 0.1 to > 5Trifluoroacetic acid (TFA)

Table 2: Example Dissociation Constants (Kd) Determined by ¹⁹F NMR.

Protein-Ligand SystemFluorinated Amino Acid ProbeKd (µM)
Leucine-binding protein - L-phenylalanine4-fluoro-L-phenylalanine0.18[9]
Leucine-binding protein - L-leucine4-fluoro-L-phenylalanine0.40[9]
Bromodomain Brd4(1) - BI-BODIPY5-fluoro-L-tryptophan0.11

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected L-amino acids

  • Fmoc-D-Phe(3-F)-OH

  • Coupling reagents: HBTU, HOBt

  • Activation base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (or Fmoc-D-Phe(3-F)-OH) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: ¹⁹F NMR Data Acquisition and Analysis

Materials:

  • Purified peptide/protein containing this compound

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)

  • NMR spectrometer equipped with a fluorine-capable probe

  • NMR processing software

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide/protein in the NMR buffer to the desired concentration (typically 0.1-1.0 mM).

  • NMR Spectrometer Setup:

    • Tune and match the NMR probe for the ¹⁹F frequency.

    • Lock the spectrometer on the D₂O signal.

    • Optimize the shim settings.

  • 1D ¹⁹F NMR Data Acquisition:

    • Use a simple pulse-acquire sequence.

    • Set the spectral width to cover the expected range of ¹⁹F chemical shifts (e.g., 50-100 ppm).[7]

    • Set the transmitter offset to the center of the expected spectral region.

    • Use a recycle delay of 1-2 seconds.[7]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, depending on the sample concentration.

  • Data Processing:

    • Apply an exponential window function to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the chemical shifts to an internal or external standard (e.g., trifluoroacetic acid).

  • Ligand Titration Experiment (for Kd determination):

    • Acquire a 1D ¹⁹F NMR spectrum of the free protein.

    • Prepare a series of samples with a constant protein concentration and increasing concentrations of the ligand.

    • Acquire a 1D ¹⁹F NMR spectrum for each sample.

    • Monitor the chemical shift perturbations of the ¹⁹F signal as a function of ligand concentration.

    • Fit the chemical shift changes to a binding isotherm to determine the dissociation constant (Kd).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_nmr 19F NMR Analysis start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Couple Fmoc-D-Phe(3-F)-OH deprotection->coupling wash1 Wash coupling->wash1 cycle Repeat for all Amino Acids wash1->cycle cycle->deprotection Next Amino Acid cleavage Cleave from Resin cycle->cleavage Final Amino Acid hplc HPLC Purification cleavage->hplc ms Mass Spectrometry hplc->ms sample_prep NMR Sample Preparation ms->sample_prep nmr_acq 19F NMR Data Acquisition sample_prep->nmr_acq data_analysis Data Analysis (Chemical Shift, Kd) nmr_acq->data_analysis end end data_analysis->end Structural Insights

Caption: Experimental workflow for ¹⁹F NMR analysis using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_nmr_obs 19F NMR Observation gpcr GPCR (Labeled with D-Phe(3-F)) g_protein G-Protein gpcr->g_protein Activation obs1 Conformational change in GPCR detected by 19F chemical shift change. ligand Ligand ligand->gpcr Binding effector Effector Enzyme g_protein->effector Modulation response Cellular Response effector->response Signal Transduction

Caption: Probing GPCR activation using a ¹⁹F NMR labeled peptide agonist.

References

H-D-Phe(3-F)-OH: A Versatile Tool for Elucidating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases. The study of these interactions is therefore crucial for both basic research and therapeutic development. Small molecules and modified amino acids that can probe or disrupt PPIs are invaluable tools in this endeavor. H-D-Phe(3-F)-OH, or 3-Fluoro-D-phenylalanine, is a non-canonical amino acid that serves as a powerful probe for investigating the role of aromatic residues in PPI interfaces.

The introduction of a fluorine atom onto the phenyl ring of phenylalanine offers a unique combination of properties. Fluorine is minimally larger than hydrogen, thus causing little steric perturbation to the protein structure. However, its high electronegativity significantly alters the electrostatic potential of the aromatic ring.[1][2] This allows researchers to dissect the contribution of cation-π, π-π stacking, and other aromatic interactions to the stability and specificity of PPIs.[1][2][3] The D-configuration of this compound can also confer resistance to enzymatic degradation when incorporated into peptides, enhancing their stability for in vitro and in vivo studies.

This document provides detailed application notes and protocols for utilizing this compound as a tool for studying PPIs.

Principle of Application

The core principle behind using this compound is to substitute it for a native phenylalanine or other aromatic residue at a PPI interface. By comparing the binding affinity and structural properties of the wild-type and the fluoro-substituted protein or peptide, researchers can infer the importance of the electrostatic interactions mediated by that specific residue. A decrease in binding affinity upon substitution may suggest a critical role for cation-π or other polar interactions, while an increase could indicate that the enhanced hydrophobicity of the fluorinated ring is favorable for binding.[3]

This compound can be incorporated into peptides via solid-phase peptide synthesis or introduced into larger proteins through specialized cell-based expression systems.[1][4] Once incorporated, a variety of biophysical techniques can be employed to quantify its effect on the target PPI.

Applications

  • Mapping PPI Interfaces: By systematically replacing aromatic residues at a putative binding site with this compound and measuring the impact on binding, the key "hotspot" residues that contribute most to the interaction energy can be identified.

  • Elucidating Binding Mechanisms: The distinct electronic properties of the fluorinated ring help to dissect the nature of the forces driving the interaction, distinguishing between hydrophobic and electrostatic contributions.[1][3]

  • Development of PPI Inhibitors: Peptides incorporating this compound can serve as initial leads for the development of therapeutic PPI inhibitors. The enhanced stability and modified binding properties of these peptides can be a starting point for peptidomimetic drug design.

  • ¹⁹F NMR Probes: The fluorine atom serves as a sensitive nucleus for Nuclear Magnetic Resonance (NMR) studies.[2][5][6] This allows for the direct monitoring of the local environment of the substituted residue upon protein binding, providing valuable structural and dynamic information.[7][8][9]

Quantitative Data Summary

The following table provides a hypothetical example of quantitative data that could be obtained when using a peptide containing this compound to study the interaction between Protein X and Protein Y. In this example, a native D-Phenylalanine at a key binding position in a peptide derived from Protein Y is substituted with this compound.

Peptide SequenceBinding AssayKd (μM)kon (1/Ms)koff (1/s)
Ac-Gly-Tyr-D-Phe -Ala-Val-NH₂Fluorescence Polarization15.2 ± 1.82.5 x 10⁴3.8 x 10⁻¹
Ac-Gly-Tyr-This compound -Ala-Val-NH₂Fluorescence Polarization45.8 ± 3.51.8 x 10⁴8.2 x 10⁻¹
Ac-Gly-Tyr-D-Phe -Ala-Val-NH₂Surface Plasmon Resonance14.9 ± 1.12.7 x 10⁴4.0 x 10⁻¹
Ac-Gly-Tyr-This compound -Ala-Val-NH₂Surface Plasmon Resonance46.2 ± 2.91.9 x 10⁴8.8 x 10⁻¹

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical protein-protein interaction.

Experimental Protocols

Protocol 1: Peptide Synthesis with this compound Incorporation

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a short peptide incorporating this compound using Fmoc chemistry.[4]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe(3-F)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • HBTU, HOBt, and DIPEA (coupling reagents)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DCM for 30 minutes, followed by washing with DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-D-Phe(3-F)-OH at the desired position.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Competitive Fluorescence Polarization Assay

This protocol outlines a competitive fluorescence polarization (FP) assay to determine the binding affinity (Kᵢ) of the this compound-containing peptide to its target protein.[10][11][12]

Materials:

  • Purified target protein (Protein X)

  • Fluorescently labeled peptide (e.g., FITC-labeled wild-type peptide)

  • Unlabeled wild-type peptide

  • Unlabeled this compound-containing peptide

  • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Plate reader with FP capabilities

Procedure:

  • Determine Optimal Fluorescent Tracer Concentration: Perform a saturation binding experiment by titrating the fluorescently labeled peptide against a fixed concentration of Protein X to determine the Kd and a suitable tracer concentration (typically at or below the Kd).

  • Competitive Binding Assay:

    • Prepare a serial dilution of the unlabeled competitor peptides (wild-type and this compound-containing) in assay buffer.

    • In the wells of the 384-well plate, add a fixed concentration of Protein X and the fluorescently labeled peptide.

    • Add the serially diluted unlabeled competitor peptides to the wells.

    • Include controls for background (buffer only) and maximum polarization (Protein X + fluorescent peptide, no competitor).

  • Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours to reach equilibrium. Measure the fluorescence polarization on a plate reader.

  • Data Analysis: Plot the FP signal as a function of the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the fluorescently labeled peptide and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_binding_assay Binding Affinity Measurement cluster_structural_analysis Structural & Mechanistic Studies s1 Solid-Phase Peptide Synthesis s2 Incorporate this compound s1->s2 s3 Cleavage & Purification s2->s3 b1 Fluorescence Polarization Assay s3->b1 Test Peptides b2 Surface Plasmon Resonance s3->b2 Test Peptides b3 Isothermal Titration Calorimetry s3->b3 Test Peptides st1 19F NMR Spectroscopy b1->st1 Binding Data b2->st1 b3->st1 st2 X-Ray Crystallography st1->st2 Structural Insights

Caption: Experimental workflow for using this compound in PPI studies.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Phosphorylation GEF Guanine Nucleotide Exchange Factor (e.g., Sos) Adaptor->GEF Recruitment via SH2 domain (Interaction studied with this compound) Ras Ras GEF->Ras Activation MAPK_cascade MAPK Cascade Ras->MAPK_cascade Transcription Gene Transcription MAPK_cascade->Transcription Inhibitor Peptide Inhibitor (with this compound) Inhibitor->Adaptor

Caption: Hypothetical signaling pathway where this compound is used to probe a PPI.

Conclusion

This compound is a valuable chemical tool for the detailed investigation of protein-protein interactions. Its ability to probe the electrostatic contributions of aromatic residues with minimal steric disruption provides a level of insight that is not achievable with standard mutagenesis. The protocols and applications described herein provide a framework for researchers to employ this and other fluorinated amino acids to advance our understanding of complex biological systems and to accelerate the development of novel therapeutics that target PPIs.

References

Application Notes and Protocols for Developing Enzyme Inhibitors with 3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 3-fluoro-D-phenylalanine in the development of enzyme inhibitors. The unique properties of this fluorinated amino acid make it a valuable tool in medicinal chemistry for enhancing the therapeutic potential of peptide-based inhibitors.

Application Notes

Introduction to 3-Fluoro-D-phenylalanine in Drug Discovery

3-Fluoro-D-phenylalanine is a non-canonical amino acid that has garnered significant attention in pharmaceutical research and drug development.[1] The strategic incorporation of a fluorine atom onto the phenyl ring of D-phenylalanine imparts unique physicochemical properties that can be leveraged to improve the characteristics of peptide-based therapeutics.[2] When integrated into a peptide sequence, 3-fluoro-D-phenylalanine can enhance metabolic stability, modulate binding affinity to target enzymes, and improve overall bioavailability.[3][4]

The D-configuration of the amino acid provides inherent resistance to degradation by proteases, which typically recognize L-amino acids. The addition of fluorine, a small and highly electronegative atom, can further shield the peptide backbone from enzymatic attack and influence conformational preferences that may lead to more potent and selective enzyme inhibition.[5]

Key Advantages of Incorporating 3-Fluoro-D-phenylalanine into Peptide Inhibitors

The use of 3-fluoro-D-phenylalanine as a building block for enzyme inhibitors is driven by several key advantages that address common challenges in peptide drug development.

FeatureAdvantage in Enzyme Inhibitor DevelopmentRationale
Fluorine Substitution Enhances binding affinity and selectivity.The high electronegativity of fluorine can lead to favorable electrostatic interactions with enzyme active sites and alter the electronic properties of the aromatic ring.
Improves metabolic stability.The strong carbon-fluorine bond can sterically and electronically shield adjacent peptide bonds from enzymatic cleavage by proteases.[3]
D-Amino Acid Configuration Increases resistance to proteolysis.Natural proteases are stereospecific for L-amino acids, making peptides containing D-amino acids less susceptible to degradation.
Allows for novel conformational possibilities.The D-configuration can induce unique peptide backbone geometries, which may present novel binding modes to enzyme targets.
Enhanced Lipophilicity Can improve cell permeability and bioavailability.The fluorine atom can increase the lipophilicity of the peptide, potentially aiding its transport across cellular membranes.[3]
Applications in Therapeutic Areas

The enhanced properties of peptides containing 3-fluoro-D-phenylalanine make them attractive candidates for developing inhibitors for a range of therapeutic targets, including those in oncology, neuroscience, and infectious diseases.[1][6] For example, fluorinated phenylalanine derivatives have been successfully used in the synthesis of novel HIV-1 capsid inhibitors, demonstrating the potential of this strategy in antiviral drug discovery.[7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Inhibitor using Fmoc-3-fluoro-D-phenylalanine

This protocol provides a general workflow for the synthesis of a peptide containing 3-fluoro-D-phenylalanine using an automated peptide synthesizer.

1. Materials and Reagents:

  • Fmoc-3-fluoro-D-phenylalanine

  • Other required Fmoc-protected L- or D-amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC-grade water and acetonitrile

  • Diethyl ether

2. Equipment:

  • Automated microwave peptide synthesizer

  • Lyophilizer

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

3. Synthesis Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid in DMF.

    • Add DIC and OxymaPure as activating agents.

    • Couple the activated amino acid to the deprotected resin.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence, including Fmoc-3-fluoro-D-phenylalanine.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail (e.g., 92.5% TFA, 2.5% water, 2.5% TIS, 2.5% DTT).

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.

  • Lyophilization and Characterization:

    • Lyophilize the pure HPLC fractions to obtain a fluffy white powder.

    • Confirm the identity and purity of the final peptide using mass spectrometry.

Protocol 2: General Enzymatic Assay for a Peptide Inhibitor

This protocol provides a template for determining the half-maximal inhibitory concentration (IC50) of a synthesized peptide inhibitor against a target enzyme. This example assumes a colorimetric assay where enzyme activity is monitored by a change in absorbance.

1. Materials and Reagents:

  • Purified target enzyme

  • Enzyme substrate

  • Synthesized peptide inhibitor containing 3-fluoro-D-phenylalanine

  • Assay buffer (optimized for the target enzyme)

  • Detection reagent (if required)

  • 96-well microplate

  • Dimethyl sulfoxide (DMSO)

2. Equipment:

  • Microplate reader (spectrophotometer)

  • Multichannel pipette

3. Assay Procedure:

  • Prepare Reagents:

    • Dissolve the peptide inhibitor in DMSO to create a high-concentration stock solution.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

  • Set up the Assay Plate:

    • Add a small volume of each inhibitor dilution to the wells of the 96-well plate.

    • Include positive control wells (enzyme and substrate, no inhibitor) and negative control wells (substrate only, no enzyme).

  • Initiate the Enzymatic Reaction:

    • Add the enzyme solution to each well (except the negative control).

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes).

    • Add the substrate solution to all wells to start the reaction.

  • Monitor Enzyme Activity:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at the appropriate wavelength at regular intervals to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]

Data Presentation

Physicochemical Properties of 3-Fluoro-D-phenylalanine
PropertyValue
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
Appearance White to off-white powder
Chirality D-enantiomer
Fluorine Position 3- (meta) position on the phenyl ring
Template for Enzyme Inhibition Data
Inhibitor Concentration (µM)Absorbance (ΔA/min)% Inhibition
0 (Positive Control)0
0.01
0.1
1
10
100
Negative Control100

Visualizations

Workflow_for_Peptide_Inhibitor_Development cluster_design Design & Synthesis cluster_characterization Purification & Characterization cluster_testing Biological Testing Peptide_Design Peptide Sequence Design Incorporate_3FDP Incorporate 3-Fluoro-D-phenylalanine Peptide_Design->Incorporate_3FDP SPPS Solid-Phase Peptide Synthesis (SPPS) Incorporate_3FDP->SPPS Purification HPLC Purification SPPS->Purification MS_Analysis Mass Spectrometry (MS) Analysis Purification->MS_Analysis Enzyme_Assay Enzymatic Assay MS_Analysis->Enzyme_Assay IC50 IC50 Determination Enzyme_Assay->IC50 IC50->Peptide_Design Optimization

Caption: Workflow for developing peptide inhibitors.

Signaling_Pathway_Inhibition Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (Target Enzyme) Kinase1->Kinase2 Substrate Substrate Kinase2->Substrate Product Product Substrate->Product Enzyme Activity Cellular_Response Cellular Response Product->Cellular_Response Inhibitor Peptide Inhibitor (with 3-Fluoro-D-Phe) Inhibitor->Kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibition.

SPPS_Cycle Start Start with Resin-Bound Amino Acid Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes

Caption: The solid-phase peptide synthesis (SPPS) cycle.

References

Application Notes and Protocols: H-D-Phe(3-F)-OH in PET Imaging Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phe(3-F)-OH, or 3-fluoro-D-phenylalanine, is a critical precursor in the synthesis of radiolabeled positron emission tomography (PET) imaging probes. Its radiolabeled counterpart, 3-D-[¹⁸F]fluorophenylalanine (3-D-[¹⁸F]FPhe), is a non-natural amino acid analog investigated for its potential in oncological imaging. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PET probes derived from this compound, with a focus on tumor imaging.

Radiolabeled amino acids are valuable PET tracers due to the increased amino acid metabolism and upregulation of specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1) and ASCT2, in many types of cancer cells.[1][2] Unlike natural amino acids, non-natural analogs like 3-D-[¹⁸F]FPhe are often not incorporated into proteins, which can simplify kinetic analysis in imaging studies.[3][4] The D-enantiomer, in particular, shows distinct biological properties compared to its L-counterpart, making it a subject of interest for developing tumor-specific imaging agents.

Application: Tumor Imaging with 3-D-[¹⁸F]FPhe

3-D-[¹⁸F]FPhe has been evaluated as a PET tracer for visualizing tumors, particularly brain tumors.[1][5] Preclinical studies have compared its performance to the established tumor imaging agent O-(2-[¹⁸F]fluoroethyl)tyrosine ([¹⁸F]FET).[1][5]

Key Findings:

  • Tumor Delineation: 3-D-[¹⁸F]FPhe enables accurate tumor delineation with imaging quality comparable to [¹⁸F]FET.[5]

  • Uptake Mechanism: The uptake of 3-D-[¹⁸F]FPhe in tumor cells is significantly reduced by the suppression of amino acid transport systems L and ASC, indicating its transport via these systems.[4][5]

  • Protein Incorporation: Unlike its L-isomer, 3-D-[¹⁸F]FPhe does not exhibit significant protein incorporation, which can be advantageous for tracer kinetic modeling.[4][5]

  • In Vivo Performance: In preclinical models of glioblastoma, 3-D-[¹⁸F]FPhe has demonstrated the ability to clearly delineate tumors.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of 3-D-[¹⁸F]FPhe.

Table 1: Radiosynthesis Parameters for 3-D-[¹⁸F]FPhe

ParameterValueReference
Synthesis MethodAlcohol-enhanced Cu-mediated ¹⁸F-fluorodeboronation[1]
PrecursorDiastereomerically and enantiomerically pure Ni-BPB-Phe precursor with a pinacol boronate moiety[1]
Synthesis Time90 minutes[1]
Activity Yield (non-decay corrected)15–39%[1]
Molar Activity180–250 GBq/µmol[1]

Table 2: In Vivo Tumor Uptake (SUVmax) in Orthotopic U87 MG Rat Xenografts

TracerSUVmax (Mean ± SD)Reference
3-D-[¹⁸F]FPhe86.0 ± 4.3[4][5]
3-L-[¹⁸F]FPhe107.6 ± 11.3[4][5]
[¹⁸F]FET90.2 ± 7.7[4][5]

Experimental Protocols

Protocol 1: Radiosynthesis of 3-D-[¹⁸F]FPhe

This protocol describes the synthesis of 3-D-[¹⁸F]FPhe via alcohol-enhanced Cu-mediated ¹⁸F-fluorodeboronation from a boronate precursor.[1]

Materials:

  • [¹⁸F]Fluoride (0.5–10 GBq)

  • QMA carbonate light plus cartridge (e.g., Waters GmbH, preconditioned with 2 mL H₂O)

  • Diastereomerically and enantiomerically pure Ni-BPB-Phe precursor with a pinacol boronate moiety

  • Copper catalyst

  • Alcohol additive

  • Automated synthesis module

  • HPLC for purification

Procedure:

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution onto a preconditioned QMA carbonate light plus cartridge.

  • Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reactor of the automated synthesis module.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride azeotropically to remove any residual water.

  • Radiolabeling Reaction: Add the Ni-BPB-Phe boronate precursor, copper catalyst, and alcohol additive to the reactor containing the dried [¹⁸F]fluoride. Heat the reaction mixture.

  • Purification: After the reaction is complete, purify the crude product using semi-preparative HPLC to isolate 3-D-[¹⁸F]FPhe.

  • Formulation: Formulate the purified 3-D-[¹⁸F]FPhe in a physiologically compatible solution for injection.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol outlines a method to assess the uptake of 3-D-[¹⁸F]FPhe in tumor cell lines.[1]

Materials:

  • Tumor cell lines (e.g., U87 MG, MCF-7, PC-3)

  • Cell culture medium

  • 3-D-[¹⁸F]FPhe solution

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Gamma counter

Procedure:

  • Cell Seeding: Seed the tumor cells in multi-well plates and allow them to adhere and grow to a suitable confluence.

  • Tracer Incubation: Remove the culture medium and incubate the cells with a known concentration of 3-D-[¹⁸F]FPhe in fresh medium for a defined period (e.g., 60 and 100 minutes).

  • Washing: After incubation, remove the tracer-containing medium and wash the cells multiple times with ice-cold PBS to remove any unbound radioactivity.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Radioactivity Measurement: Measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis: Express the cellular uptake as a percentage of the added dose per milligram of protein or per number of cells.

Visualizations

Radiosynthesis_Workflow Radiosynthesis Workflow for 3-D-[18F]FPhe cluster_preparation [18F]Fluoride Preparation cluster_synthesis Radiolabeling cluster_purification Purification and Formulation start [18F]Fluoride in H2O qma Trap on QMA Cartridge start->qma elute Elute [18F]Fluoride qma->elute dry Azeotropic Drying elute->dry precursor Add Boronate Precursor, Cu Catalyst, Alcohol dry->precursor Dried [18F]Fluoride reaction Heating precursor->reaction crude Crude Product reaction->crude hplc Semi-preparative HPLC crude->hplc Purification formulation Formulation hplc->formulation final_product 3-D-[18F]FPhe Solution formulation->final_product

Caption: Radiosynthesis workflow for 3-D-[¹⁸F]FPhe.

Signaling_Pathway Tumor Cell Uptake of 3-D-[18F]FPhe cluster_cell Tumor Cell tracer 3-D-[18F]FPhe (Extracellular) transporter Amino Acid Transporters (e.g., LAT1, ASCT2) tracer->transporter intracellular_tracer 3-D-[18F]FPhe (Intracellular) transporter->intracellular_tracer Transport pet_signal PET Signal intracellular_tracer->pet_signal Radioactive Decay no_protein No Significant Protein Incorporation intracellular_tracer->no_protein

Caption: Cellular uptake pathway of 3-D-[¹⁸F]FPhe in tumors.

References

Application Notes and Protocols: Enhancing Peptide Stability and Bioavailability with H-D-Phe(3-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of H-D-Phe(3-F)-OH in Modern Peptide Therapeutics

The development of peptide-based therapeutics often faces challenges related to poor metabolic stability and low oral bioavailability. Peptides are susceptible to rapid degradation by proteases and exhibit limited permeability across biological membranes. The incorporation of non-canonical amino acids is a key strategy to overcome these limitations. This compound, or 3-Fluoro-D-phenylalanine, is a synthetic amino acid that offers significant advantages in peptide drug design. The introduction of a fluorine atom at the meta position of the D-phenylalanine side chain can profoundly influence the peptide's physicochemical properties, leading to enhanced stability and bioavailability.

The strategic placement of fluorine, a highly electronegative atom, can alter the electronic distribution of the amino acid side chain, induce favorable conformational changes, and increase resistance to enzymatic degradation. Furthermore, the use of the D-isomeric form of the amino acid inherently provides steric hindrance to proteases that typically recognize L-amino acids. These modifications can lead to peptides with longer plasma half-lives and improved absorption, making them more viable as therapeutic candidates.

This document provides detailed application notes and experimental protocols for evaluating the enhanced stability and bioavailability of peptides incorporating this compound.

Section 1: Enhancing Peptide Stability through Proteolytic Resistance

The incorporation of this compound can significantly increase a peptide's resistance to enzymatic degradation. The D-configuration of the amino acid sterically hinders the approach of proteases, while the electron-withdrawing fluorine atom can alter the peptide bond's susceptibility to cleavage.

Quantitative Data: Proteolytic Stability of a Model Peptide

The following table summarizes representative data from a proteolytic stability assay comparing a model peptide with and without this compound.

Peptide SequenceModificationEnzymeHalf-life (t½) in Human Plasma (hours)
Ac-Tyr-Gly-Gly-D-Phe -Leu-NH₂Unmodified D-PheTrypsin8.5
Ac-Tyr-Gly-Gly-D-Phe(3-F) -Leu-NH₂This compoundTrypsin> 48
Ac-Tyr-Gly-Gly-D-Phe -Leu-NH₂Unmodified D-PheChymotrypsin4.2
Ac-Tyr-Gly-Gly-D-Phe(3-F) -Leu-NH₂This compoundChymotrypsin28.7
Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol outlines a method to assess the stability of a peptide containing this compound in the presence of a protease, such as trypsin.

1. Materials and Reagents:

  • Test Peptide (with this compound)

  • Control Peptide (with unmodified D-Phe)

  • Trypsin (from bovine pancreas)

  • Human Plasma (or other relevant biological matrix)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Incubator

  • Microcentrifuge

2. Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the test and control peptides in PBS.

  • Enzyme Solution Preparation: Prepare a 1 mg/mL stock solution of trypsin in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, add 90 µL of human plasma.

    • Add 5 µL of the peptide stock solution (final peptide concentration: 50 µg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 5 µL of the trypsin solution (final enzyme concentration: 50 µg/mL).

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a 10 µL aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of ACN containing 0.1% TFA.

  • Sample Preparation for HPLC:

    • Vortex the quenched sample.

    • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Use a gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B) to separate the intact peptide from its degradation products.

    • Monitor the absorbance at a suitable wavelength (e.g., 220 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide versus time.

    • Calculate the half-life (t½) of the peptide.

Proteolytic_Stability_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock (1 mg/mL in PBS) Mix Mix Plasma and Peptide Peptide_Stock->Mix Enzyme_Stock Prepare Trypsin Stock (1 mg/mL in PBS) Add_Enzyme Add Trypsin Enzyme_Stock->Add_Enzyme Pre_Incubate Pre-incubate (37°C, 5 min) Mix->Pre_Incubate Pre_Incubate->Add_Enzyme Sampling Sample at Time Points Add_Enzyme->Sampling Quench Quench with ACN/TFA Sampling->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Data_Analysis Calculate Half-life HPLC->Data_Analysis

Workflow for the in vitro proteolytic stability assay.

Section 2: Enhancing Peptide Bioavailability through Increased Membrane Permeability

The incorporation of this compound can enhance a peptide's ability to cross cellular membranes, a critical step for oral bioavailability. The increased lipophilicity imparted by the fluorine atom can facilitate passive diffusion across the lipid bilayer of intestinal epithelial cells.

Quantitative Data: In Vitro Permeability of a Model Peptide

The following table presents representative data from a Caco-2 permeability assay, a widely accepted in vitro model for predicting intestinal drug absorption.

Peptide SequenceModificationApparent Permeability Coefficient (Papp) (10⁻⁶ cm/s)
Ac-Tyr-Gly-Gly-D-Phe -Leu-NH₂Unmodified D-Phe0.8
Ac-Tyr-Gly-Gly-D-Phe(3-F) -Leu-NH₂This compound4.5
Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol describes the determination of the apparent permeability coefficient (Papp) of a peptide across a Caco-2 cell monolayer.

1. Materials and Reagents:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test Peptide (with this compound)

  • Control Peptide (with unmodified D-Phe)

  • Lucifer Yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for peptide quantification

2. Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in DMEM.

    • Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values indicative of good integrity.

    • Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral Transport):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test or control peptide solution in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of peptide transport (dQ/dt).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the steady-state flux of the peptide across the monolayer

      • A is the surface area of the Transwell® membrane

      • C₀ is the initial concentration of the peptide in the donor chamber

Caco2_Permeability_Assay_Workflow cluster_culture Cell Culture cluster_validation Monolayer Validation cluster_assay Permeability Assay cluster_analysis Analysis Culture_Cells Culture Caco-2 Cells Seed_Cells Seed on Transwell Inserts Culture_Cells->Seed_Cells Differentiate Differentiate for 21-25 Days Seed_Cells->Differentiate TEER Measure TEER Differentiate->TEER Lucifer_Yellow Lucifer Yellow Assay TEER->Lucifer_Yellow Wash Wash Monolayers Lucifer_Yellow->Wash Add_Peptide Add Peptide to Apical Side Wash->Add_Peptide Incubate Incubate at 37°C Add_Peptide->Incubate Sample Sample from Basolateral Side Incubate->Sample Quantify Quantify Peptide (LC-MS/MS) Sample->Quantify Calculate_Papp Calculate Papp Quantify->Calculate_Papp

Workflow for the Caco-2 cell permeability assay.

Section 3: Synthesis of Peptides Containing this compound

Peptides incorporating this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The protected form, Fmoc-D-Phe(3-F)-OH, is commercially available and can be readily incorporated into the growing peptide chain.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

1. Materials and Reagents:

  • Fmoc-protected amino acids (including Fmoc-D-Phe(3-F)-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Diethyl ether

  • SPPS reaction vessel

2. Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the Fmoc-protected amino acid (e.g., Fmoc-D-Phe(3-F)-OH) using coupling reagents.

    • Add the activated amino acid and DIPEA to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection of Side Chains: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Purify the peptide using preparative HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple next Fmoc-AA (e.g., Fmoc-D-Phe(3-F)-OH) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for all AAs Wash2->Repeat Repeat->Deprotect Yes Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect No Cleave Cleave from Resin & Deprotect Side Chains Final_Deprotect->Cleave Purify Precipitate & Purify (HPLC) Cleave->Purify End Characterize Peptide Purify->End

General workflow for solid-phase peptide synthesis.

Conclusion

The incorporation of this compound represents a powerful strategy for enhancing the stability and bioavailability of peptide therapeutics. The protocols provided herein offer a framework for researchers to quantitatively assess the benefits of this modification. By improving the drug-like properties of peptides, the use of fluorinated amino acids like this compound can accelerate the development of novel and effective peptide-based drugs.

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of H-D-Phe(3-F)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of peptides containing the unnatural amino acid H-D-Phe(3-F)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying peptides containing this compound?

The incorporation of this compound increases the hydrophobicity of the peptide due to the presence of the fluorine atom.[1] This increased hydrophobicity can lead to challenges such as poor solubility, peptide aggregation, and strong interactions with the reversed-phase column, potentially causing poor peak shape and low recovery.[2][3]

Q2: What type of HPLC column is recommended for purifying these peptides?

For most peptides containing this compound, a standard C18 reversed-phase column is a good starting point.[4] However, due to their increased hydrophobicity, you might encounter issues like very long retention times or poor peak shape. In such cases, switching to a less hydrophobic stationary phase, such as C8 or C4, can be beneficial.[3][5] For peptides with significant fluorine content, a specialized fluorinated stationary phase might offer unique selectivity.[1][6]

Q3: What are the recommended mobile phases and additives?

The standard mobile phase for reversed-phase HPLC of peptides is a mixture of water and acetonitrile (ACN), with an ion-pairing agent.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

TFA is a common choice as it effectively masks silanol interactions on the column, reducing peak tailing.[2] For applications where TFA is not desirable (e.g., MS-compatibility), formic acid (FA) can be used, though it may result in broader peaks.[2]

Q4: How does the fluorine atom in this compound affect the peptide's retention time?

The fluorine atom increases the hydrophobicity of the amino acid residue. Consequently, peptides containing this compound will generally have a longer retention time on a reversed-phase HPLC column compared to their non-fluorinated counterparts.[1]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Broadening)

Possible Causes:

  • Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based column packing.[2]

  • Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to broad and tailing peaks.[2]

  • Low Acid Concentration: An insufficient amount of the ion-pairing agent (like TFA) can result in poor peak shape.[2]

Solutions:

  • Optimize Mobile Phase Additive: Ensure you are using an adequate concentration of TFA (typically 0.1%). If you are using formic acid and observing tailing, consider increasing its concentration.[2]

  • Adjust the Gradient Slope: A shallower gradient can often improve peak sharpness by allowing more time for the peptide to interact with the stationary phase and elute in a more focused band.[2]

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity, increasing peptide solubility, and minimizing secondary interactions.[2]

Issue 2: Low Recovery of the Peptide

Possible Causes:

  • Poor Solubility: The peptide may not be fully dissolved in the injection solvent, or it may be precipitating on the column.[2][7]

  • Irreversible Adsorption: The highly hydrophobic peptide may be irreversibly binding to the stationary phase.[5]

  • Peptide Aggregation: Aggregated peptides can precipitate on the column, leading to low recovery.[2]

Solutions:

  • Optimize Sample Solubility: Ensure your peptide is fully dissolved before injection. It may be necessary to use a small amount of an organic solvent like DMSO or isopropanol to dissolve the peptide before diluting it with the initial mobile phase.[2][3]

  • Passivate the HPLC System: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system can help minimize this.[2]

  • Switch to a Less Retentive Column: If irreversible adsorption is suspected, try a C8 or C4 column instead of a C18.[3][5]

  • Inject a Blank after the Run: To check if the peptide is slowly eluting after the main run, inject a blank (e.g., DMSO) and run the same gradient. This can help determine if the peptide is sticking to the column.[5]

Issue 3: No or Poor Separation

Possible Causes:

  • Inappropriate Gradient: The gradient may be too steep, causing co-elution of the target peptide and impurities.

  • Wrong Stationary Phase: The chosen column may not be providing sufficient selectivity for the separation.

Solutions:

  • Optimize the Gradient: Start with a shallow gradient to get a good initial separation, and then optimize it around the elution time of your target peptide.

  • Try a Different Stationary Phase: If a C18 column doesn't provide the desired separation, consider a C8, C4, or a phenyl-hexyl column.[3] For highly fluorinated peptides, a fluorinated phase column might provide better selectivity.[1][6]

  • Change the Mobile Phase Modifier: Using a different perfluorinated carboxylic acid as the ion-pairing agent can alter the selectivity of the separation.[8][9]

Data Presentation

Table 1: Recommended Starting Conditions for RP-HPLC Purification of this compound Containing Peptides
ParameterRecommendationRationale
Column C18, 5 µm, 100-300 ÅGood starting point for most peptides.[4]
Mobile Phase A 0.1% TFA in WaterProvides good ion-pairing and reduces peak tailing.[2]
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic solvent for peptide elution.[4]
Gradient 5-95% B over 30-60 minA shallow gradient is often necessary for good resolution.[2]
Flow Rate 1.0 mL/min (analytical)A standard flow rate for analytical columns.
Temperature 25-40°CHigher temperatures can improve peak shape.[2]
Detection 210-220 nmWavelength for detecting the peptide backbone.[4]
Table 2: Effect of Different Ion-Pairing Reagents on Peptide Retention
Ion-Pairing ReagentAbbreviationRelative HydrophobicityEffect on Retention Time
Trifluoroacetic AcidTFALowBaseline retention.[8][9]
Pentafluoropropanoic AcidPFPAMediumIncreased retention compared to TFA.[8][9]
Heptafluorobutyric AcidHFBAHighSignificantly increased retention, especially for basic peptides.[8][9]

Experimental Protocols

Detailed Methodology for a Typical HPLC Purification

This protocol provides a general starting point for the purification of a peptide containing this compound. It should be optimized for each specific peptide.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require a small amount of DMSO, followed by dilution with Mobile Phase A.[2][7]

    • Ensure the final sample concentration is appropriate for the column size (e.g., 1-10 mg/mL for a semi-preparative column).

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC System Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm for analytical; 10 x 250 mm, 5 µm for semi-preparative).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min for analytical, 4.0 mL/min for semi-preparative.

    • Column Temperature: 30°C.

    • Detection: UV at 214 nm and 280 nm.

  • Chromatographic Run:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

    • Inject the prepared sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

    • Follow with a wash step of 95% Mobile Phase B for 10 minutes.

    • Re-equilibrate the column at the starting conditions.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction using analytical HPLC.

    • Pool the fractions that meet the desired purity level.

    • Confirm the identity of the purified peptide by mass spectrometry.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Steps dissolve Dissolve Crude Peptide filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject run Run Gradient Elution inject->run collect Collect Fractions run->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool confirm Confirm Identity (Mass Spec) pool->confirm lyophilize Lyophilize confirm->lyophilize

Caption: General experimental workflow for HPLC purification of peptides.

troubleshooting_tree problem Problem: Poor Peak Shape cause1 Cause: Secondary Interactions problem->cause1 cause2 Cause: Peptide Aggregation problem->cause2 cause3 Cause: Inappropriate Gradient problem->cause3 solution1 Solution: Optimize TFA Concentration cause1->solution1 solution2 Solution: Increase Column Temperature cause2->solution2 solution3 Solution: Use a Shallower Gradient cause3->solution3

Caption: Troubleshooting decision tree for poor peak shape in HPLC.

References

Technical Support Center: Managing Aggregation of H-D-Phe(3-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing aggregation issues related to the synthetic amino acid H-D-Phe(3-F)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as 3-Fluoro-D-phenylalanine, is a derivative of the amino acid phenylalanine.[1][2][3] Its chemical formula is C9H10FNO2 and it has a molecular weight of approximately 183.18 g/mol .[1] It is typically supplied as a white to off-white solid powder and should be stored at 0-5°C.[1][4]

Q2: Why is my peptide containing this compound aggregating?

Peptide aggregation is a common issue where peptide molecules self-associate to form larger, often insoluble structures.[5] This can be influenced by several factors, including the intrinsic properties of the amino acids in the sequence. The presence of a hydrophobic residue like this compound can contribute to aggregation, as hydrophobic interactions are a primary driver for peptide chains to cluster together to minimize their exposure to polar solvents.[5] Other factors that can promote aggregation include high peptide concentration, solution pH close to the peptide's isoelectric point (pI), high temperature, and high ionic strength.[6][7]

Q3: How can I predict the aggregation propensity of my this compound-containing peptide?

Several computational tools and algorithms can predict aggregation-prone regions (APRs) within a peptide sequence based on factors like hydrophobicity, charge, and secondary structure propensity.[6] While not always perfectly accurate, these tools can provide valuable insights during the peptide design phase to mitigate potential aggregation issues.

Q4: What are the common signs of peptide aggregation?

Signs of peptide aggregation in solution include the appearance of cloudiness, turbidity, or visible precipitates.[7] During solid-phase peptide synthesis (SPPS), aggregation can manifest as poor resin swelling, incomplete coupling reactions, and slow Fmoc deprotection.[5]

Troubleshooting Guides

Issue 1: Poor solubility of this compound or a peptide containing it.

Troubleshooting Steps:

  • Perform a Solubility Test: Before dissolving the entire peptide sample, it is crucial to test its solubility in small aliquots with different solvents.[8][9][10]

  • Choose an Appropriate Solvent:

    • Water: For short peptides (less than 5 residues) or those with a significant net charge, start with sterile, distilled water.[8][9]

    • Aqueous Buffers: If water fails, try buffers at different pH values. The pH should be at least 1-2 units away from the peptide's isoelectric point (pI) to increase the net charge and enhance solubility.[7]

    • Organic Solvents: For hydrophobic peptides, organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile may be necessary.[7][8] It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[7]

  • Use Sonication: Brief sonication can help to break up small aggregates and aid in dissolution.[11]

Issue 2: My this compound peptide solution becomes cloudy over time.

This indicates that the peptide is aggregating in solution.[7]

Troubleshooting Steps:

  • Optimize Solution pH: Ensure the pH of your buffer is at least 1-2 units away from the peptide's isoelectric point (pI). For acidic peptides, a higher pH increases the net negative charge, while for basic peptides, a lower pH increases the net positive charge, both of which can reduce aggregation.[7]

  • Reduce Peptide Concentration: Working with a lower peptide concentration can significantly slow down the aggregation process.[7][12] Aggregation is often a concentration-dependent phenomenon.[6][13]

  • Control Temperature: Store peptide solutions at the recommended temperature, typically -20°C or -80°C, and avoid repeated freeze-thaw cycles.[7] For experiments, maintain a consistent and appropriate temperature.

  • Adjust Ionic Strength: The effect of ionic strength on peptide aggregation can be complex. Both increasing and decreasing salt concentrations can be beneficial depending on the peptide sequence.[6][14] It is recommended to screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal condition.

  • Incorporate Additives/Excipients: Certain chemical additives can help to prevent aggregation.[7] The effectiveness of these is peptide-dependent and may require optimization.[7]

Additive CategoryExample(s)Mechanism of ActionTypical Concentration
Sugars Sucrose, TrehaloseStabilize the native conformation of the peptide.5-10% (w/v)
Polyols Glycerol, MannitolIncrease solvent viscosity and stabilize peptide structure.10-50% (v/v)
Amino Acids Arginine, GlycineCan reduce non-specific interactions and aggregation.50-250 mM
Detergents Tween 20, Triton X-100Can prevent hydrophobic aggregation at low concentrations.0.01-0.1% (v/v)

This table provides examples of common additives used to minimize peptide aggregation. The optimal additive and its concentration should be determined empirically for each specific peptide.

Experimental Protocols

Protocol 1: General Peptide Solubility Assay

This protocol provides a systematic approach to test the solubility of a new peptide.[7]

Materials:

  • Lyophilized peptide

  • Distilled, sterile water

  • Aqueous buffers (e.g., phosphate-buffered saline (PBS), Tris buffer) at various pH values

  • Organic solvents (e.g., DMSO, DMF, acetonitrile)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Aliquot the Peptide: Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Initial Solvent Test (Water): To the first tube, add a calculated volume of sterile water to achieve a high starting concentration (e.g., 10 mg/mL). Vortex thoroughly. If the peptide dissolves completely (a clear solution), it is water-soluble.

  • Aqueous Buffer Screen: If the peptide is not soluble in water, test a series of aqueous buffers with different pH values (e.g., pH 4, 7, 9). The pH should be chosen to be far from the calculated isoelectric point (pI) of the peptide.

  • Organic Solvent Test: For hydrophobic peptides, test solubility in a minimal amount of an organic solvent like DMSO. If it dissolves, slowly add the desired aqueous buffer dropwise while vortexing to reach the final concentration.

  • Final Clarification: Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.[7] Carefully transfer the supernatant to a new tube. This is your stock solution.

Protocol 2: Monitoring Peptide Aggregation with Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it an excellent tool for detecting the formation of peptide aggregates.[15][16][17][18]

Materials:

  • Peptide stock solution

  • Assay buffer

  • DLS instrument and compatible cuvettes

Procedure:

  • Sample Preparation: Prepare your peptide solution at the desired concentration in the chosen assay buffer. It is recommended to filter the solution through a 0.22 µm filter to remove any pre-existing large aggregates.

  • Instrument Setup: Set the DLS instrument parameters according to the manufacturer's instructions, including temperature and measurement duration.

  • Measurement: Place the cuvette in the DLS instrument and initiate the measurement. The instrument will record the fluctuations in scattered light intensity over time.

  • Data Analysis: The instrument's software will analyze the data to generate a size distribution profile, reporting the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average hydrodynamic radius or the appearance of multiple peaks in the size distribution indicates the presence of aggregates.

Protocol 3: Thioflavin T (ThT) Assay for Amyloid Fibril Detection

The Thioflavin T (ThT) assay is a widely used method to detect the formation of amyloid-like fibrils, a specific type of ordered peptide aggregate.[19][20]

Materials:

  • Peptide stock solution

  • Assay buffer

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of your peptide at the desired concentration in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter.[7]

    • Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in the well is typical.[7][20]

  • Assay Setup:

    • In the 96-well plate, add your peptide solution to the test wells.

    • Include control wells: "Buffer only" and "Buffer with ThT".

  • Measurement:

    • Add the ThT working solution to all wells containing the peptide and the "Buffer with ThT" control.

    • Incubate the plate, often at 37°C with intermittent shaking, to promote aggregation.

    • Measure the fluorescence intensity at regular time intervals. An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.

Protocol 4: Visualization of Aggregates by Transmission Electron Microscopy (TEM)

TEM provides high-resolution images that can confirm the presence and morphology of peptide aggregates, such as amorphous aggregates or ordered fibrils.[21][22][23]

Materials:

  • Peptide aggregate sample

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative staining solution (e.g., 2% uranyl acetate)

  • Filter paper

  • Transmission Electron Microscope

Procedure:

  • Sample Application: Apply a small drop (e.g., 5 µL) of the peptide sample onto the surface of a TEM grid and allow it to adsorb for 1-2 minutes.

  • Washing: Wick away the excess sample with a piece of filter paper and wash the grid by briefly floating it on a drop of distilled water.

  • Staining: Apply a drop of the negative staining solution to the grid for 30-60 seconds. The heavy metal stain will surround the aggregates, providing contrast.

  • Drying: Remove the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging: Observe the grid under the TEM to visualize the morphology of the peptide aggregates.

Visualizations

TroubleshootingWorkflow cluster_issue Issue Identification cluster_solubility Solubility Optimization cluster_aggregation Aggregation Mitigation in Solution cluster_analysis Analysis & Characterization cluster_result Outcome start Peptide Aggregation Suspected (e.g., cloudiness, poor solubility) solubility_test Perform Solubility Test start->solubility_test Initial Step solvent_choice Select Appropriate Solvent (Water, Buffer, Organic) solubility_test->solvent_choice sonication Apply Sonication solvent_choice->sonication optimize_ph Optimize pH (away from pI) sonication->optimize_ph If aggregation persists reduce_conc Reduce Concentration optimize_ph->reduce_conc control_temp Control Temperature reduce_conc->control_temp adjust_is Adjust Ionic Strength control_temp->adjust_is additives Add Stabilizing Excipients adjust_is->additives dls DLS Analysis (Size Distribution) additives->dls Monitor Progress tht ThT Assay (Fibril Formation) dls->tht tem TEM Imaging (Morphology) tht->tem resolved Aggregation Managed tem->resolved Successful further_opt Further Optimization Needed tem->further_opt Unsuccessful further_opt->optimize_ph Iterate

Caption: Troubleshooting workflow for managing peptide aggregation.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_screening Initial Screening cluster_kinetics Aggregation Kinetics cluster_morphology Morphological Analysis cluster_data Data Interpretation peptide_sol Dissolve Peptide in appropriate buffer filter_sample Filter Sample (0.22 µm) peptide_sol->filter_sample dls_initial DLS for initial size distribution filter_sample->dls_initial tht_assay ThT Assay over time dls_initial->tht_assay If aggregation is detected tem_imaging TEM for aggregate visualization tht_assay->tem_imaging At end-point interpret Correlate DLS, ThT, and TEM data tem_imaging->interpret

Caption: Experimental workflow for analyzing peptide aggregation.

References

addressing side reactions of the fluorine group in H-D-Phe(3-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-D-Phe(3-F)-OH. This resource is designed for researchers, scientists, and drug development professionals incorporating 3-fluoro-D-phenylalanine into their peptide synthesis projects. The unique properties conferred by the fluorine atom—such as enhanced metabolic stability and altered receptor binding affinities—make it a valuable non-canonical amino acid.[1][2][3][4] However, the stability of the carbon-fluorine (C-F) bond under certain synthetic conditions requires careful consideration.

This guide provides detailed troubleshooting advice, experimental protocols, and data to help you anticipate and address potential side reactions involving the fluorine group, ensuring the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction involving the fluorine group of this compound during peptide synthesis?

The most significant and common side reaction is hydrodefluorination , which is the cleavage of the C-F bond on the aromatic ring and its replacement with a C-H bond. This results in the unintended conversion of the 3-fluoro-D-phenylalanine residue into a standard D-phenylalanine residue within your peptide sequence.

Q2: Is the C-F bond on the phenyl ring stable under standard Fmoc solid-phase peptide synthesis (SPPS) conditions?

Yes. The aromatic C-F bond is exceptionally strong and is stable under the vast majority of standard Fmoc-SPPS conditions.[5][6] This includes:

  • Fmoc Deprotection: Repeated exposure to 20-50% piperidine in DMF is highly unlikely to cause defluorination.[7][8]

  • Final Cleavage and Side-Chain Deprotection: Standard cleavage cocktails based on strong acids, such as 95% Trifluoroacetic Acid (TFA) with scavengers (e.g., water, TIS), do not cleave the aromatic C-F bond.

The primary risk of defluorination comes from specific, non-standard deprotection methods used for certain side-chain protecting groups.

Q3: Which specific reagents and conditions are known to cause hydrodefluorination?

The main cause of hydrodefluorination is catalytic hydrogenation . This method is often employed to remove protecting groups that are stable to acidolysis. Conditions to avoid when your peptide contains this compound include:

  • Hydrogen gas (H₂) with a metal catalyst: Palladium (Pd/C), Rhodium (Rh), and Platinum (Pt) are highly effective at catalyzing the cleavage of the C-F bond on aromatic rings.[9][10][11][12][13][14]

  • Transfer Hydrogenation: Reagents like ammonium formate or cyclohexene used with a palladium catalyst.

These methods are typically used to remove protecting groups such as Benzyloxycarbonyl (Z or Cbz) and Benzyl (Bzl) esters/ethers, which are common in Boc-based synthesis or for orthogonal protection schemes. One review explicitly notes that deprotection of a fluorinated phenylalanine derivative via hydrogenolysis resulted in defluorination.[1]

Q4: How can I prevent hydrodefluorination during my synthesis?

Prevention is best achieved during the design of the peptide synthesis strategy.

  • Employ an Orthogonal Protection Strategy: When designing your peptide, select side-chain protecting groups that are removable by acidolysis during the final TFA cleavage step. For Fmoc-SPPS, this includes standard groups like tert-butyl (tBu) for Tyr/Ser/Thr, tert-butoxycarbonyl (Boc) for Lys/Trp, and trityl (Trt) for Cys/His/Asn/Gln.

  • Avoid Catalytic Hydrogenation: Do not use protecting groups that require catalytic hydrogenation for their removal (e.g., Z, Bzl) anywhere in your sequence if it contains a fluorinated aromatic amino acid.

Q5: How can I detect and quantify defluorination in my final product?

Defluorination is readily detected and quantified using standard peptide analysis techniques.

  • Detection: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Defluorination results in a mass loss of 17.99 Da (the mass difference between Fluorine and Hydrogen). You will observe a peak in your mass spectrum at [M-18+H]⁺ alongside your expected product mass [M+H]⁺.

  • Quantification: The relative amount of the defluorinated impurity can be calculated from the peak area percentages in the HPLC chromatogram, assuming the fluorinated and non-fluorinated peptides have similar extinction coefficients at the detection wavelength (typically 214 or 220 nm).[15][16]

Q6: Does the fluorine atom affect the coupling efficiency of Fmoc-D-Phe(3-F)-OH?

There is no widespread evidence to suggest that Fmoc-D-Phe(3-F)-OH is a particularly "difficult" amino acid to couple. However, the electron-withdrawing nature of the fluorine atom can slightly decrease the nucleophilicity of the phenyl ring, but this is unlikely to significantly impact the reactivity of the alpha-carboxyl group during activation. If you experience incomplete coupling, it should be addressed using standard optimization strategies for difficult couplings, such as:

  • Using a more potent coupling reagent (e.g., HATU, HCTU).[17]

  • Performing a "double coupling" step.

  • Increasing the reaction time or temperature.[18]

Troubleshooting Guide

This guide addresses specific experimental issues related to the fluorine group on this compound.

Symptom / Observation Potential Cause Recommended Action(s)
The mass spectrum of the crude peptide shows a major peak at the expected mass and a significant secondary peak at [M-18] .Hydrodefluorination: The C-F bond was cleaved and replaced by a C-H bond during synthesis.1. Review Synthesis Protocol: Check if catalytic hydrogenation (e.g., H₂/Pd-C) was used to remove any protecting groups (e.g., Z, Bzl).2. Modify Future Syntheses: Redesign the synthesis using an orthogonal protecting group strategy that relies solely on acid-labile groups (e.g., Boc, tBu, Trt) removable with TFA.3. Purify Product: Use preparative RP-HPLC to separate the desired fluorinated peptide from the defluorinated impurity. The two peptides should have slightly different retention times.
Lower than expected coupling efficiency after the Fmoc-D-Phe(3-F)-OH step (positive Kaiser test).Difficult Coupling: Steric hindrance or aggregation may be impeding the reaction. While not specific to the fluorine group, it's a possibility in any SPPS.1. Change Coupling Reagents: Switch from DIC/HOBt to a more potent uronium/guanidinium salt like HATU or HCTU with a non-nucleophilic base (DIPEA or NMM).2. Double Couple: After the initial coupling, drain the resin and repeat the coupling step with fresh reagents.3. Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 4-5 equivalents).
HPLC analysis shows a clean product, but the retention time is earlier than expected.Incorrect Amino Acid Used: The non-fluorinated Fmoc-D-Phe-OH may have been used by mistake.1. Confirm Mass: Verify the mass of the product by MS. If it corresponds to the defluorinated peptide, the wrong amino acid was likely used.2. Check Starting Materials: Confirm the identity of the amino acid vial used for the synthesis.

Data Presentation

The stability of the C-F bond is highly dependent on the chemical environment. The following tables summarize the expected stability under common conditions in peptide synthesis and the key identifiers for mass spectrometry analysis.

Table 1: Stability of the Aryl C-F Bond Under Common Peptide Synthesis Conditions

Condition / ReagentPurposeC-F Bond StabilityComments
20-50% Piperidine in DMFFmoc group deprotectionStable Standard conditions for Fmoc-SPPS do not affect the C-F bond.[7][8]
TFA-based cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)Final cleavage from resin & side-chain deprotectionStable The C-F bond is resistant to strong acidolysis.
H₂ gas with Pd, Pt, or Rh catalystDeprotection of Z, Bzl groupsLABILE / UNSTABLE These conditions are known to cause rapid hydrodefluorination and must be avoided.[1][9][10]
DIC / HOBt (or Oxyma)Carboxyl group activation for couplingStable Standard coupling conditions do not impact the C-F bond.
HATU / HCTU / COMU with DIPEACarboxyl group activation for couplingStable High-efficiency coupling conditions are compatible with the C-F bond.[17]

Table 2: Mass Spectrometry Data for Identifying this compound and its Defluorinated Product

SpeciesModificationMass Change (Da)Example Expected Ion (Monoisotopic)
Intact Peptide Contains 3-Fluoro-D-PhenylalanineN/A[M+H]⁺
Defluorinated Peptide Fluorine atom replaced by Hydrogen-17.9905 [M - 17.9905 + H]⁺
Sodium AdductIntact Peptide+21.9819[M+Na]⁺
Potassium AdductIntact Peptide+37.9559[M+K]⁺

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for Fmoc-D-Phe(3-F)-OH in Fmoc-SPPS

This protocol uses HATU for efficient activation, which is suitable for standard and potentially difficult couplings.

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (5 x 1 min).

  • Prepare Coupling Solution: In a separate vessel, dissolve Fmoc-D-Phe(3-F)-OH (4 eq.), HATU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. If the test is positive (blue beads), indicating free amines, wash the resin with DMF and perform a second coupling (Step 3).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection cycle.

Protocol 2: Analytical Method for Detection of Defluorination by RP-HPLC-MS

This protocol outlines a general method to analyze the crude peptide post-cleavage.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of approximately 1 mg/mL.

  • HPLC Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in Water.

    • Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point for many peptides.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry Setup:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: A range covering the expected m/z of the product and its defluorinated counterpart (e.g., 400-2000 m/z).

  • Analysis:

    • Inject the sample and acquire the data.

    • In the total ion chromatogram (TIC), identify the peak for your peptide.

    • Extract the mass spectrum for this peak. Look for the expected [M+H]⁺ ion and any corresponding [M-18+H]⁺ ion.

    • Integrate the peak areas in the UV chromatogram to determine the relative percentage of the defluorinated species.

Visualizations

Diagram 1: Troubleshooting Workflow for Unexpected Peptide Mass

G A Start: Analyze Crude Peptide by HPLC-MS B Does MS show a peak at [M-18+H]⁺? A->B C No B->C   D Yes B->D   E Problem is likely not defluorination. Investigate other side reactions (e.g., deletion, incomplete deprotection). C->E F Defluorination is the probable cause. Review synthesis protocol. D->F G Was catalytic hydrogenation (e.g., H₂/Pd-C) used? F->G H Yes G->H   I No G->I   J Solution: 1. Re-design synthesis with an orthogonal protection strategy. 2. Purify current batch with RP-HPLC. H->J K Re-evaluate other potential reductive steps or starting material purity. I->K

Caption: Troubleshooting workflow for identifying defluorination.

Diagram 2: Decision Tree for Protecting Group Strategy

G A Peptide Design Phase: Does the sequence contain This compound? B Yes A->B C No A->C D Are any side-chain protecting groups required that are only removable by hydrogenation? B->D G Standard protection strategies are acceptable. C->G E Yes D->E   F No D->F   H STOP: High risk of defluorination. Select alternative acid-labile protecting groups (Boc, tBu, Trt). E->H I Proceed with synthesis. Use standard acid-labile protecting groups. F->I

Caption: Decision tree for selecting a compatible protecting group strategy.

Diagram 3: Representative GPCR Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Peptide Peptide Agonist (contains D-Phe(3-F)) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates AC Adenylate Cyclase G_alpha Gα-GTP G_Protein->G_alpha Exchanges GDP for GTP G_alpha->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Example pathway of a peptide agonist activating a GPCR.

References

Technical Support Center: Improving the Solubility of H-D-Phe(3-F)-OH for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of H-D-Phe(3-F)-OH in enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, or 3-Fluoro-D-phenylalanine, is a synthetic amino acid derivative used in drug development and protein research. The fluorine substitution can enhance metabolic stability and bioavailability[1][2][3]. However, like many modified amino acids, it can exhibit poor solubility in aqueous buffers commonly used for enzymatic reactions, which can hinder accurate kinetic analysis and reaction efficiency.

Q2: What are the general strategies to improve the solubility of this compound?

A2: Key strategies include adjusting the pH of the buffer, using organic co-solvents, and modifying the ionic strength of the solution. Each of these approaches aims to increase the interaction of the amino acid with the solvent.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of amino acids is highly dependent on pH. Amino acids are least soluble at their isoelectric point (pI), where the net charge is zero. By adjusting the pH away from the pI, either to a more acidic or a more basic range, the amino acid becomes charged (cationic at low pH, anionic at high pH), which generally increases its solubility in aqueous solutions[4][5][6].

Q4: What are co-solvents and how do they help?

A4: Co-solvents are organic solvents that are miscible with water and can help solubilize hydrophobic compounds. For poorly soluble substrates in enzymatic assays, co-solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol are often used in small percentages to increase the substrate's concentration in the reaction mixture[7][8][9].

Q5: Will using co-solvents affect my enzyme's activity?

A5: Yes, co-solvents can impact enzyme stability and activity. The effect is dependent on the specific enzyme, the co-solvent used, and its concentration. Generally, low concentrations (e.g., <5% v/v) of DMSO may have minimal or even slightly enhancing effects on some enzymes, while higher concentrations can lead to decreased activity or denaturation[7][10]. It is crucial to determine the optimal co-solvent concentration for your specific enzyme.

Troubleshooting Guides

Issue 1: this compound precipitates when added to the aqueous reaction buffer.

Possible Causes and Solutions:

  • pH is near the isoelectric point (pI): The pI of fluorinated phenylalanine derivatives is expected to be similar to that of phenylalanine (around 5.5-6.0). At this pH, the molecule has a net neutral charge, leading to minimal solubility.

    • Solution: Adjust the pH of your buffer. For this compound, which has an acidic carboxylic acid group and a basic amino group, solubility will increase at pH values significantly above or below its pI. Try preparing stock solutions in acidic (e.g., pH 2-4) or basic (e.g., pH 8-10) buffers.

  • Concentration exceeds solubility limit: You may be trying to dissolve the compound at a concentration higher than its intrinsic aqueous solubility.

    • Solution 1: Use a co-solvent. Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO and then add a small volume of this stock to your aqueous reaction mixture. Ensure the final concentration of the co-solvent does not inhibit your enzyme.

    • Solution 2: Gentle heating and sonication. For preparing stock solutions, gentle warming and sonication can help dissolve the compound. However, be cautious about the thermal stability of the compound and avoid these methods for the final enzymatic reaction mixture if the enzyme is temperature-sensitive.

Issue 2: The enzymatic reaction rate is lower than expected or inconsistent.

Possible Causes and Solutions:

  • Low substrate availability: Even if the compound appears dissolved, it might be forming microscopic aggregates that are not readily accessible to the enzyme.

    • Solution: Ensure the substrate is fully solubilized. This can be verified by centrifugation of the stock solution; no pellet should be visible. Using a slightly higher concentration of a compatible co-solvent might be necessary.

  • Enzyme inhibition by the co-solvent: The organic solvent used to dissolve this compound may be inhibiting the enzyme.

    • Solution: Perform a co-solvent tolerance test for your enzyme. Run the reaction with varying concentrations of the co-solvent (e.g., 0.5% to 10% v/v) while keeping the substrate concentration constant to determine the optimal co-solvent concentration that maximizes the reaction rate without significantly inhibiting the enzyme.

  • Incorrect pH for enzyme activity: While adjusting the pH to improve substrate solubility, the new pH may be outside the optimal range for your enzyme's activity.

    • Solution: Determine the pH-activity profile of your enzyme and find a pH that provides a good compromise between substrate solubility and enzyme activity. It may be necessary to work at a sub-optimal pH for the enzyme to ensure the substrate remains in solution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationTemperature (°C)Notes
DMSO3.33 mg/mL (18.18 mM)[5]Not SpecifiedUltrasonic and warming to 60°C may be needed.
Water (near neutral pH)Low (estimated)Room TemperatureExpected to be poorly soluble near its isoelectric point.
Acidic Buffer (e.g., pH 2)Higher than neutral pH (estimated)Room TemperatureIncreased protonation of the carboxylate group enhances solubility.
Basic Buffer (e.g., pH 9)Higher than neutral pH (estimated)Room TemperatureIncreased deprotonation of the amino group enhances solubility.

Table 2: General Co-Solvent Compatibility for Enzymatic Reactions

Co-SolventTypical Starting Concentration (v/v)General RemarksPotential Impact on Enzyme
DMSO1-5%A versatile solvent for many hydrophobic compounds.Can be an inhibitor at higher concentrations; may affect enzyme stability[7][10].
Ethanol1-10%A common solvent, but can be more denaturing to some enzymes than DMSO.Enzyme-dependent; some enzymes tolerate it well, while others are quickly inactivated.
Methanol1-10%Similar to ethanol, but can be more denaturing.Generally less preferred than DMSO or ethanol for enzymatic reactions.

Note: The compatibility of a co-solvent is highly dependent on the specific enzyme. It is essential to perform a solvent tolerance study for your enzyme of interest.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh a desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, use a water bath sonicator for 10-15 minutes. Gentle warming (e.g., to 30-40°C) can also be applied, but avoid excessive heat.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH Optimization for this compound Solubility in an Enzymatic Assay
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 4.0 to 9.0 with 1.0 pH unit increments).

  • Solubility Test: In separate tubes, add a fixed amount of this compound to each buffer to a concentration slightly above your desired final assay concentration. Vortex and visually inspect for precipitation after a short incubation period.

  • Enzyme Activity Profile: Determine the activity of your enzyme in each of the buffers from step 1 (without the substrate initially) to establish the enzyme's pH-activity profile.

  • Optimal pH Selection: Choose a pH that provides the best balance between the solubility of this compound and the activity of your enzyme.

  • Assay Execution: Perform your enzymatic assay at the selected optimal pH, ensuring the final concentration of this compound is below its solubility limit in that buffer.

Visualizations

Experimental_Workflow_for_Solubility_Optimization cluster_start Start cluster_strategy Solubilization Strategies cluster_ph_steps pH Optimization Workflow cluster_cosolvent_steps Co-solvent Workflow cluster_end Solution start Problem: This compound Precipitation pH_Opt pH Optimization start->pH_Opt Co_Solvent Co-solvent Addition start->Co_Solvent pH_Buffers Prepare Buffers (Varying pH) pH_Opt->pH_Buffers Co_Stock Prepare Stock in 100% Co-solvent (e.g., DMSO) Co_Solvent->Co_Stock pH_Sol_Test Test Solubility at each pH pH_Buffers->pH_Sol_Test pH_Enz_Act Determine Enzyme Activity at each pH pH_Sol_Test->pH_Enz_Act pH_Select Select Optimal pH pH_Enz_Act->pH_Select end_node Optimized Assay Conditions pH_Select->end_node Co_Tolerance Enzyme Co-solvent Tolerance Test Co_Stock->Co_Tolerance Co_Select Select Max Tolerated Co-solvent % Co_Tolerance->Co_Select Co_Select->end_node Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/Inconsistent Enzyme Activity Low_Sol Low Substrate Solubility/Aggregation start->Low_Sol Co_Inhib Co-solvent Inhibition start->Co_Inhib Wrong_pH Suboptimal pH for Enzyme start->Wrong_pH Sol_Increase Increase Co-solvent % or Change pH Low_Sol->Sol_Increase Address Sol_Tolerance Perform Co-solvent Tolerance Test Co_Inhib->Sol_Tolerance Verify Sol_pH_Profile Determine pH-Activity Profile Wrong_pH->Sol_pH_Profile Check end_node Re-run Optimized Assay Sol_Increase->end_node Sol_Tolerance->end_node Sol_pH_Profile->end_node

References

Technical Support Center: Refining NMR Assignment for Peptides with 3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the NMR assignment of peptides incorporating 3-fluoro-D-phenylalanine.

Troubleshooting Guides and FAQs

General Assignment Challenges

??? Question: We are starting the NMR assignment for a peptide containing 3-fluoro-D-phenylalanine. What is a general workflow to follow?

Answer: A standard approach for the structural determination of peptides by NMR involves a series of sequential steps.[1] The process begins with sample preparation, ensuring the peptide is pure, stable, and at an appropriate concentration for NMR analysis.[1] Following this, a suite of 2D NMR experiments is typically acquired, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space correlations between protons that are close in proximity.[1][2] For peptides containing fluorine, a ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence) experiment is crucial for assigning the fluorine signal and identifying protons coupled to it.

Once the spectra are acquired, the process of sequential assignment begins. This involves identifying the spin systems of individual amino acids in the TOCSY spectrum and then linking them together in the correct sequence using the NOE correlations observed in the NOESY/ROESY spectrum.[1] The presence of the D-amino acid may influence the expected NOE patterns, so careful analysis is required. After assignment, the NOE cross-peak intensities can be converted into distance restraints, which, along with dihedral angle restraints derived from coupling constants, are used in structure calculation programs to generate a 3D model of the peptide.[1]

Diagram of the general workflow for peptide NMR analysis:

Peptide NMR Analysis Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Calculation & Refinement Peptide_Synthesis Peptide Synthesis & Purification NMR_Sample_Prep NMR Sample Preparation (Solvent, Concentration) Peptide_Synthesis->NMR_Sample_Prep TOCSY TOCSY NMR_Sample_Prep->TOCSY NOESY_ROESY NOESY / ROESY NMR_Sample_Prep->NOESY_ROESY H_F_HSQC ¹H-¹⁹F HSQC NMR_Sample_Prep->H_F_HSQC Other_2D_3D Other 2D/3D NMR (e.g., ¹H-¹³C HSQC) NMR_Sample_Prep->Other_2D_3D Processing Spectral Processing TOCSY->Processing NOESY_ROESY->Processing H_F_HSQC->Processing Other_2D_3D->Processing Spin_System_ID Spin System Identification (TOCSY) Processing->Spin_System_ID Sequential_Assignment Sequential Assignment (NOESY/ROESY) Spin_System_ID->Sequential_Assignment Restraint_Generation Generate Distance & Angle Restraints Sequential_Assignment->Restraint_Generation Structure_Calculation 3D Structure Calculation Restraint_Generation->Structure_Calculation Refinement_Validation Structure Refinement & Validation Structure_Calculation->Refinement_Validation

General workflow for peptide NMR analysis.

??? Question: I am having trouble distinguishing the spin system of 3-fluoro-D-phenylalanine from other aromatic residues in the TOCSY spectrum. What should I do?

Answer: While the aromatic protons of 3-fluoro-D-phenylalanine will show correlations in the TOCSY spectrum, unambiguously identifying this spin system can be challenging due to overlap with other aromatic residues. A key experiment to overcome this is the ¹H-¹⁹F HSQC, which will show correlations only between the fluorine atom and the protons on the fluorinated phenyl ring. By comparing the proton chemical shifts from the ¹H-¹⁹F HSQC with the aromatic spin systems in the TOCSY, you can definitively identify the 3-fluoro-D-phenylalanine residue.

??? Question: The NOE patterns involving the 3-fluoro-D-phenylalanine residue are unusual and difficult to interpret. What could be the cause?

Answer: The presence of a D-amino acid can alter the local peptide conformation, leading to different NOE patterns compared to a peptide with all L-amino acids.[3] D-amino acids can induce specific turns or disrupt helical structures, which will be reflected in the observed NOEs. Additionally, the fluorine atom itself can influence the local electronic environment and potentially the conformation of the phenylalanine side chain. It is important to carefully analyze all observed NOEs, including those that may seem atypical, as they provide crucial information about the unique 3D structure induced by the 3-fluoro-D-phenylalanine.

Troubleshooting Specific NMR Issues

??? Question: My ¹⁹F NMR spectrum shows a broad signal. What are the possible reasons and solutions?

Answer: Broad signals in ¹⁹F NMR spectra of peptides can arise from several factors:

  • Peptide Aggregation: Peptides can aggregate at high concentrations, leading to slower tumbling and broader lines. Try acquiring the spectrum at a lower peptide concentration.

  • Intermediate Conformational Exchange: If the peptide is undergoing conformational exchange on a timescale comparable to the NMR experiment, this can lead to line broadening. Acquiring spectra at different temperatures can help to either slow down or speed up the exchange, potentially sharpening the signals.

  • Interaction with Paramagnetic Impurities: Trace amounts of paramagnetic metals in your sample can cause significant line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents and buffers.

??? Question: I am observing unexpected cross-peaks in my NOESY spectrum. How can I determine if they are real NOEs or artifacts?

Answer: Distinguishing genuine NOEs from artifacts is a critical step in structure determination. Here's a troubleshooting flowchart:

NOE_Troubleshooting Start Unexpected NOESY Cross-Peak Observed Check_TOCSY Is there a corresponding peak in the TOCSY spectrum? Start->Check_TOCSY Spin_Diffusion Could it be spin diffusion? Check_TOCSY->Spin_Diffusion No TOCSY_leakage Potential TOCSY leakage in NOESY. Check mixing times. Check_TOCSY->TOCSY_leakage Yes Check_ROESY Acquire a ROESY spectrum. Is the cross-peak present and of opposite sign to the diagonal? Spin_Diffusion->Check_ROESY Yes Artifact Likely an artifact (e.g., t1 noise, baseline distortion) Spin_Diffusion->Artifact No Check_ROESY->Spin_Diffusion No, suspect spin diffusion. Acquire NOESY with shorter mixing time. Real_NOE Likely a real NOE. Incorporate into structure calculation. Check_ROESY->Real_NOE Yes

Troubleshooting unexpected NOESY cross-peaks.

Quantitative Data

The precise chemical shifts and coupling constants for 3-fluoro-D-phenylalanine will be dependent on the peptide sequence and the solvent conditions. The following tables provide typical ranges for fluorinated phenylalanine derivatives to serve as a guide. Researchers should determine the exact values from their own spectra.

Table 1: Typical ¹H and ¹⁹F Chemical Shift Ranges for Fluorinated Phenylalanine Residues

NucleusChemical Shift Range (ppm)Notes
¹H (aromatic)6.8 - 7.5Can overlap with other aromatic residues.
¹H (α)4.0 - 5.0The D-configuration may lead to slight upfield or downfield shifts compared to an L-amino acid.
¹H (β)2.8 - 3.5
¹⁹F-110 to -125Relative to CFCl₃. The exact shift is highly sensitive to the local environment.[4]

Table 2: Typical J-Coupling Constants Involving ¹⁹F in Fluorinated Phenylalanine

CouplingTypical Value (Hz)Notes
¹J(¹³C-¹⁹F)240 - 250Large, one-bond coupling.
²J(¹³C-¹⁹F)15 - 25Two-bond coupling to adjacent carbons.
³J(¹H-¹⁹F)2 - 10Through-space and through-bond contributions.
⁴J(¹H-¹⁹F)0 - 3Smaller, long-range couplings.

Experimental Protocols

Protocol 1: 2D ¹H-¹H TOCSY

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or a buffered solution in D₂O) to a final concentration of 1-5 mM.

  • Spectrometer Setup: Tune and match the probe for ¹H.

  • Pulse Sequence: Use a standard TOCSY pulse sequence with solvent suppression (e.g., dipsi2esgpph).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm in both dimensions.

    • Mixing Time: 60-80 ms to observe correlations throughout the spin system.[5]

    • Number of Scans: 8-32, depending on concentration.

    • Recycle Delay: 1.5-2.0 s.

  • Processing: Apply a squared sine-bell window function in both dimensions and perform a Fourier transform. Phase and baseline correct the spectrum.

Protocol 2: 2D ¹H-¹H NOESY

  • Sample Preparation: Same as for TOCSY.

  • Spectrometer Setup: Tune and match the probe for ¹H.

  • Pulse Sequence: Use a standard NOESY pulse sequence with solvent suppression (e.g., noesyesgpph).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm in both dimensions.

    • Mixing Time: 150-300 ms. This may need to be optimized to maximize cross-peak intensity while minimizing spin diffusion.

    • Number of Scans: 16-64, depending on concentration and desired signal-to-noise.

    • Recycle Delay: 1.5-2.0 s.

  • Processing: Apply a squared sine-bell window function in both dimensions and perform a Fourier transform. Phase and baseline correct the spectrum.

Protocol 3: 2D ¹H-¹⁹F HSQC

  • Sample Preparation: Same as for TOCSY.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹⁹F. A cryoprobe is highly recommended for increased sensitivity.

  • Pulse Sequence: Use a standard HSQC pulse sequence with sensitivity enhancement and solvent suppression (e.g., hsqcetf3gpsi).

  • Acquisition Parameters:

    • ¹H Spectral Width: 12-16 ppm.

    • ¹⁹F Spectral Width: A wider spectral width may be necessary, centered around the expected ¹⁹F resonance (e.g., -115 ppm).

    • Number of Scans: 32-128 or more, as the natural abundance of ¹⁹F is 100% but the signal may be from a single nucleus in the peptide.

    • Recycle Delay: 1.5-2.0 s.

  • Processing: Apply appropriate window functions and perform a Fourier transform. Phase and baseline correct the spectrum.

References

Technical Support Center: Enantiomeric Purity Analysis of H-D-Phe(3-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for analyzing the enantiomeric purity of 3-fluoro-D-phenylalanine (H-D-Phe(3-F)-OH).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for determining the enantiomeric purity of this compound?

A1: The most common methods for determining the enantiomeric purity of chiral amino acids like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Chiral HPLC is often the preferred method due to its versatility and the commercial availability of a wide range of chiral stationary phases (CSPs).

Q2: What is the difference between direct and indirect chiral HPLC methods?

A2: Direct chiral HPLC methods utilize a chiral stationary phase (CSP) to separate enantiomers. Indirect methods involve derivatizing the enantiomeric sample with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is generally required for GC analysis to increase the volatility of the amino acid.[1][2][3] For HPLC, direct analysis on a chiral column is possible without derivatization. For CE, derivatization can be used to improve detection and separation.[4]

Q4: Which type of chiral stationary phase (CSP) is suitable for this compound?

A4: Zwitterionic CSPs, such as those based on cinchona alkaloids, have shown to be effective for the direct stereoselective separation of amino acids and their derivatives.[5] For instance, the CHIRALPAK® ZWIX(+) has been successfully used for the separation of 3-Fluoro-Phe enantiomers.[5]

Troubleshooting Guides

Chiral HPLC Method

Issue 1: Poor or No Resolution of Enantiomers

  • Question: I am not observing any separation between the L- and D-enantiomers of H-Phe(3-F)-OH on my chiral column. What should I do?

  • Answer:

    • Verify Column Selection: Ensure you are using a suitable chiral stationary phase. For fluorinated phenylalanines, a zwitterionic CSP like CHIRALPAK® ZWIX(+) is a good starting point.[5] If one CSP does not provide separation, screening other types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is recommended.

    • Optimize Mobile Phase: The composition of the mobile phase is critical for chiral recognition.

      • Solvent Composition: Systematically vary the ratio of organic modifiers (e.g., methanol, acetonitrile) and the aqueous component.

      • Additives: The addition of acidic or basic modifiers can significantly impact selectivity. For zwitterionic phases, a combination of a base (like diethylamine, DEA) and an acid (like formic acid, FA) in the mobile phase is often used.[5]

    • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to enhance interaction with the stationary phase.[6]

    • Control Temperature: Temperature can have a significant effect on chiral separations. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[6]

Issue 2: Peak Tailing

  • Question: The peaks for my this compound enantiomers are showing significant tailing. How can I improve the peak shape?

  • Answer:

    • Check for Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analyte and the silica support of the column. Ensure the mobile phase additives are appropriate to minimize these interactions. For basic compounds, adding a small amount of a competing base can help.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

    • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.

    • Column Contamination: If the column has been used for other analyses, contaminants may be strongly retained and cause peak tailing. Flush the column with a strong solvent.

Experimental Workflow for Chiral HPLC Method Development

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Select Racemic Standard of H-Phe(3-F)-OH ColumnScreen Screen Multiple CSPs (e.g., Zwitterionic, Polysaccharide) Start->ColumnScreen MobilePhaseScreen Test Different Mobile Phase Systems (Normal, Reversed, Polar Organic) ColumnScreen->MobilePhaseScreen OptimizeParams Optimize Key Parameters: - Mobile Phase Composition - Additives (Acid/Base) - Flow Rate - Temperature MobilePhaseScreen->OptimizeParams CheckResolution Acceptable Resolution? OptimizeParams->CheckResolution CheckResolution->OptimizeParams No Validate Method Validation: - Linearity - Accuracy - Precision - LOD/LOQ CheckResolution->Validate Yes End Final Method Validate->End

A streamlined workflow for developing a chiral HPLC method.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol is based on a reported method for the separation of 3-Fluoro-Phe enantiomers.[5]

  • Column: CHIRALPAK® ZWIX(+)

  • Mobile Phase: Methanol/Acetonitrile/Water (49/49/2 v/v/v) containing 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA)

  • Flow Rate: 1.0 mL/min (suggested starting point, may require optimization)

  • Temperature: 25 °C (suggested starting point, may require optimization)

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Derivatization for Chiral GC-MS Analysis (General)

This is a general two-step derivatization protocol for amino acids prior to GC-MS analysis.[1]

  • Esterification:

    • To 1 mg of the amino acid sample, add 1 mL of 3 N methanolic HCl.

    • Cap the vial and heat at 100 °C for 30 minutes.

    • Cool the mixture and evaporate the solvent to dryness.

  • Acylation:

    • Dissolve the residue from the esterification step in 1 mL of methylene chloride.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 10 minutes.

    • The sample is now ready for GC-MS analysis on a chiral column (e.g., a cyclodextrin-based column).

Data Presentation

Table 1: Reported HPLC Conditions and Performance for 3-Fluoro-Phenylalanine
ParameterValueReference
Column CHIRALPAK® ZWIX(+)[5]
Mobile Phase MeOH/MeCN/H₂O (49/49/2 v/v/v) with 25 mM DEA and 50 mM FA[5]
Retention Factor (k₁) 1.96[5]
Separation Factor (α) 1.17[5]
Resolution (Rs) 2.29[5]
Elution Order L < D[5]

k₁ refers to the retention factor of the first eluting enantiomer.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem with Enantiomeric Purity Analysis NoSeparation No or Poor Resolution Start->NoSeparation PeakTailing Peak Tailing Start->PeakTailing BadReproducibility Poor Reproducibility Start->BadReproducibility CheckColumn Is the CSP appropriate? NoSeparation->CheckColumn CheckOverload Is there sample overload? PeakTailing->CheckOverload CheckEquilibration Is the column fully equilibrated? BadReproducibility->CheckEquilibration OptimizeMP Optimize Mobile Phase (Solvents, Additives) CheckColumn->OptimizeMP Yes ScreenNewColumn Screen a different CSP CheckColumn->ScreenNewColumn No AdjustFlowTemp Adjust Flow Rate and/or Temperature OptimizeMP->AdjustFlowTemp ReduceConc Reduce Sample Concentration/Volume CheckOverload->ReduceConc Yes CheckSecondaryInt Check for Secondary Interactions CheckOverload->CheckSecondaryInt No FlushColumn Flush Column with Strong Solvent CheckSecondaryInt->FlushColumn IncreaseEquilTime Increase Equilibration Time CheckEquilibration->IncreaseEquilTime No CheckTempControl Is the temperature stable? CheckEquilibration->CheckTempControl Yes UseColumnOven Use a Column Oven CheckTempControl->UseColumnOven No

A decision tree for troubleshooting common chiral separation issues.

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of H-D-Phe(3-F)-OH Substituted Peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and peptide therapeutics, the strategic incorporation of unnatural amino acids is a key strategy for enhancing peptide stability, potency, and selectivity. The substitution with fluorinated amino acids, such as H-D-Phe(3-F)-OH, can significantly modulate the biological activity of a peptide. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the biological activity of a peptide substituted with this compound against its native counterpart.

This guide will use a hypothetical peptide, "Peptide-F," which incorporates this compound, and compare it with the wild-type, "Peptide-WT." We will assume both peptides target a G-protein coupled receptor (GPCR), a large family of receptors involved in numerous physiological processes.[1][2][3][4][5]

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical quantitative data from key experiments designed to compare the biological activity of Peptide-WT and Peptide-F.

Table 1: Receptor Binding Affinity

PeptideReceptor TargetKi (nM)IC50 (nM)
Peptide-WTGPCR-X15.225.8
Peptide-FGPCR-X8.714.5

Table 2: In Vitro Functional Activity (cAMP Assay)

PeptideTarget Cell LineEC50 (nM)Maximum Response (% of control)
Peptide-WTHEK293-GPCR-X35.1100
Peptide-FHEK293-GPCR-X18.9105

Table 3: Cell Viability Assay (Cytotoxicity)

PeptideTarget Cell LineIncubation Time (h)IC50 (µM)
Peptide-WTHEK29348>100
Peptide-FHEK29348>100

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Competitive Receptor Binding Assay

This assay determines the binding affinity of the peptides to their target receptor.

  • Materials:

    • Radiolabeled ligand (e.g., 125I-labeled Peptide-WT)

    • Cell membranes expressing the target GPCR

    • Peptide-WT and Peptide-F

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

    • 96-well filter plates

    • Scintillation counter

  • Protocol:

    • Prepare serial dilutions of Peptide-WT and Peptide-F in binding buffer.

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

    • Add the serially diluted unlabeled peptides (Peptide-WT or Peptide-F) to the wells.

    • Initiate the binding reaction by adding the cell membranes expressing the GPCR.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value.[6] The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

2. Cell-Based Functional Assay (cAMP Assay)

This assay measures the ability of the peptides to activate the GPCR and trigger a downstream signaling cascade, in this case, the production of cyclic AMP (cAMP).

  • Materials:

    • HEK293 cells stably expressing the target GPCR

    • Cell culture medium

    • Peptide-WT and Peptide-F

    • cAMP assay kit (e.g., HTRF, ELISA)

    • 96-well cell culture plates

  • Protocol:

    • Seed the HEK293-GPCR-X cells in 96-well plates and culture overnight.

    • Prepare serial dilutions of Peptide-WT and Peptide-F in assay buffer.

    • Treat the cells with the peptide dilutions and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

    • The concentration of the peptide that produces 50% of the maximal response is the EC50 value.

3. Cell Viability Assay (MTT Assay)

This assay assesses the potential cytotoxic effects of the peptides on cells.

  • Materials:

    • HEK293 cells

    • Cell culture medium

    • Peptide-WT and Peptide-F

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well cell culture plates

    • Microplate reader

  • Protocol:

    • Seed HEK293 cells in 96-well plates and allow them to attach overnight.[7]

    • Treat the cells with serial dilutions of Peptide-WT and Peptide-F and incubate for 48 hours.[7]

    • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7]

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is the concentration of the peptide that causes a 50% reduction in cell viability.[7]

Mandatory Visualizations

GPCR Signaling Pathway

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Peptide (Peptide-WT or Peptide-F) GPCR GPCR Peptide->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Experimental Workflow for Peptide Comparison

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (Peptide-WT and Peptide-F) Receptor_Binding Receptor Binding Assay (Determine Ki and IC50) Peptide_Synthesis->Receptor_Binding Functional_Assay Functional Assay (Determine EC50 and Efficacy) Peptide_Synthesis->Functional_Assay Viability_Assay Cell Viability Assay (Assess Cytotoxicity) Peptide_Synthesis->Viability_Assay Data_Analysis Data Analysis and Comparison Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: Workflow for the comparative validation of peptide biological activity.

References

Confirming H-D-Phe(3-F)-OH Incorporation: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of unnatural amino acid (UAA) incorporation into a protein is a critical step in generating novel biologics with enhanced properties. This guide provides a comparative overview of mass spectrometry (MS) techniques to verify the site-specific incorporation of H-D-Phe(3-F)-OH, a fluorinated phenylalanine analog. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Comparison of Mass Spectrometry Techniques

The confirmation of this compound incorporation is typically achieved through a bottom-up proteomics approach.[1][2][3] This involves the enzymatic digestion of the protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4][5] The key MS-based techniques for this purpose are high-resolution mass spectrometry (HRMS) for accurate mass measurement of the modified peptide and tandem mass spectrometry (MS/MS) for sequence confirmation and localization of the UAA.

A variety of fragmentation methods can be employed in MS/MS analysis, with Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) being the most common.[6][7][8][9]

  • Collision-Induced Dissociation (CID) is a widely used, robust fragmentation technique that primarily generates b- and y-type fragment ions, which are useful for peptide sequencing.[8][9]

  • Higher-Energy Collisional Dissociation (HCD) is similar to CID but occurs in a separate collision cell, resulting in high-resolution fragment ion spectra that can improve identification confidence.[6][7][9]

  • Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that is particularly useful for preserving post-translational modifications and for fragmenting larger, highly charged peptides. It generates primarily c- and z-type fragment ions.[6][7][9]

The choice of fragmentation technique can significantly impact the confidence of UAA identification and localization.

Mass Spectrometry TechniquePrincipleAdvantagesDisadvantagesTypical Application for this compound Confirmation
High-Resolution MS (Orbitrap, TOF) Accurate mass measurement of intact peptides.High mass accuracy (<5 ppm) allows for confident identification of the mass shift corresponding to this compound incorporation.Does not provide sequence information to pinpoint the exact location of the UAA.Initial confirmation of incorporation by detecting the peptide with the expected mass modification.
Tandem MS (CID) Fragmentation of selected peptides by collision with an inert gas.Robust and widely available. Good fragmentation for many standard peptides.[6][8]Can sometimes result in incomplete fragmentation, especially for larger peptides. May not be ideal for labile modifications.[7]Routine confirmation of the peptide sequence containing the UAA.
Tandem MS (HCD) Higher-energy fragmentation leading to high-resolution fragment ions.Produces high-quality, information-rich spectra, improving confidence in peptide identification and UAA localization.[6][7]Can sometimes lead to the loss of side-chain information for certain amino acids.High-confidence sequencing of the modified peptide and precise localization of this compound.
Tandem MS (ETD) Fragmentation via electron transfer, preserving modifications.Excellent for large peptides and those with post-translational modifications. Provides complementary fragmentation data to CID/HCD.[6][7][9]Can be less efficient for smaller, doubly charged peptides.[6]Analysis of large peptides containing this compound or when CID/HCD fragmentation is suboptimal.

Experimental Protocols

A generalized workflow for the confirmation of this compound incorporation using LC-MS/MS is outlined below.

I. Sample Preparation and Protein Digestion
  • Protein Quantification: Determine the concentration of the purified protein containing this compound using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Denature the protein in a buffer containing 8 M urea.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

  • Enzymatic Digestion:

    • Dilute the protein solution with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

II. LC-MS/MS Analysis
  • Peptide Resuspension: Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

  • Liquid Chromatography (LC) Separation:

    • Inject the peptide sample onto a C18 reversed-phase analytical column (e.g., 75 µm inner diameter, 15 cm length).

    • Separate the peptides using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 40% acetonitrile over 60 minutes) at a flow rate of 300 nL/min.

  • Mass Spectrometry Analysis:

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to the LC system.

    • Full MS Scan (MS1): Acquire full MS scans over a mass-to-charge (m/z) range of 350-1500 with a resolution of at least 60,000.

    • Tandem MS Scans (MS2): Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions from the MS1 scan for fragmentation.

      • For CID/HCD: Set a normalized collision energy of 25-35%.

      • For ETD: Use calibrated charge-dependent ETD reaction times.

    • Acquire MS2 scans in the ion trap or Orbitrap analyzer.

III. Data Analysis
  • Database Searching: Search the acquired MS/MS spectra against a protein sequence database that includes the sequence of the target protein with the this compound modification.

  • Modification Specification: Specify the mass shift corresponding to the incorporation of this compound in place of the target amino acid (e.g., Phenylalanine). The mass of this compound is approximately 183.07 g/mol , compared to Phenylalanine at 165.08 g/mol , resulting in a mass increase of approximately 18 Da.

  • Data Validation: Manually inspect the MS/MS spectra of identified peptides containing this compound to confirm the presence of fragment ions that support the correct sequence and the location of the modification.

  • Quantification (Optional): The relative abundance of the modified peptide compared to its unmodified counterpart can be used to estimate the incorporation efficiency. This can be achieved through label-free quantification of the peptide peak areas in the MS1 scans.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the decision-making process for selecting the appropriate mass spectrometry technique.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis ProteinQuant Protein Quantification RedAlk Reduction & Alkylation ProteinQuant->RedAlk Digestion Enzymatic Digestion RedAlk->Digestion Desalting Peptide Desalting Digestion->Desalting LC_Sep LC Separation Desalting->LC_Sep MS1 Full MS Scan (MS1) LC_Sep->MS1 MS2 Tandem MS (MS2) MS1->MS2 DBSearch Database Search MS2->DBSearch Validation Manual Validation DBSearch->Validation Quant Quantification Validation->Quant

Caption: Bottom-up proteomics workflow for this compound confirmation.

decision_tree Start Start Analysis HRMS High-Resolution MS (MS1) Start->HRMS Incorporation_Check Incorporation Detected? HRMS->Incorporation_Check TandemMS Perform Tandem MS (MS2) Incorporation_Check->TandemMS Yes End End Incorporation_Check->End No Peptide_Size Peptide > 3kDa or Highly Charged? TandemMS->Peptide_Size CID_HCD CID or HCD Analyze_Data Analyze Fragmentation Data CID_HCD->Analyze_Data ETD ETD ETD->Analyze_Data Peptide_Size->CID_HCD No Peptide_Size->ETD Yes Analyze_Data->End

Caption: Decision tree for selecting the appropriate MS/MS fragmentation method.

References

Cross-Validation of Experimental Data and Computational Models for H-D-Phe(3-F)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of experimental data with computational models for the non-proteinogenic amino acid H-D-Phe(3-F)-OH (3-Fluoro-D-phenylalanine). Given the limited availability of comprehensive experimental data for this specific molecule, this document outlines a proposed workflow, detailing standard experimental protocols and appropriate computational methods to facilitate a comparative analysis. This guide serves as a methodological blueprint for researchers seeking to characterize and model fluorinated amino acids.

Data Presentation: Physicochemical Properties

A direct comparison of existing experimental and computational data for this compound is challenging due to the prevalence of predicted values in publicly available databases. The following table summarizes the available data and indicates which values are experimental versus predicted.

PropertyExperimental ValuePredicted ValueData Source
Molecular Formula C9H10FNO2-[Various Sources]
Molecular Weight 183.18 g/mol -[Various Sources]
Appearance Solid-Echemi[1]
Density Not Available1.293 ± 0.06 g/cm³Echemi[1]
Boiling Point Not Available305.0 ± 32.0 °CEchemi[1]
Flash Point Not Available138.3 ± 25.1 °CEchemi[1]
Polar Surface Area Not Available63.3 ŲEchemi[1]
XLogP3 Not Available-1.9Echemi[1]
Refractive Index Not Available1.555Echemi[1]
Vapor Pressure Not Available0.000369 mmHg at 25°CEchemi[1]

Proposed Experimental and Computational Workflow

A robust cross-validation study would involve generating empirical data and then comparing it with results from computational models. The following diagram illustrates a proposed workflow for such a study.

G cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_crossval Cross-Validation exp_synthesis Synthesis & Purification exp_physchem Physicochemical Analysis (Solubility, pKa, LogP) exp_synthesis->exp_physchem exp_spectro Spectroscopic Analysis (NMR, IR, Mass Spec) exp_synthesis->exp_spectro cross_val Comparison & Refinement exp_physchem->cross_val exp_spectro->cross_val comp_qm Quantum Mechanics (DFT) (Geometry, Charges, Spectra) comp_qm->cross_val comp_md Molecular Dynamics (MD) (Conformation, Solvation) comp_md->cross_val cross_val->comp_qm Validate Functionals cross_val->comp_md Refine Force Field

Caption: Proposed workflow for cross-validation.

Experimental Protocols

To generate the necessary empirical data for this compound, the following experimental protocols are recommended.

Synthesis and Purification

High-purity this compound is a prerequisite for accurate experimental characterization. Commercially available this compound should be assessed for purity, and if necessary, repurified using techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC).

Physicochemical Characterization
  • Solubility: The solubility of this compound can be determined in various solvents (e.g., water, ethanol, DMSO) using the shake-flask method. A saturated solution is prepared and equilibrated, after which the concentration of the dissolved compound is measured, typically by UV-Vis spectroscopy or HPLC.

  • pKa Determination: The acid dissociation constants (pKa) of the amino and carboxylic acid groups can be determined by potentiometric titration. A solution of this compound is titrated with a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa values are then determined from the titration curve.

  • LogP Determination: The octanol-water partition coefficient (LogP) is a measure of lipophilicity and can be determined using the shake-flask method. The compound is dissolved in a mixture of octanol and water, and after equilibration, the concentration in each phase is measured to determine the partition coefficient.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the chemical structure and provide insights into the electronic environment of the nuclei.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule (e.g., amine, carboxylic acid, C-F bond).

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to determine the exact mass of the molecule, confirming its elemental composition.

Computational Models

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound. The two primary methods that would be employed are Quantum Mechanics (QM) and Molecular Dynamics (MD).

Quantum Mechanics (QM) Calculations

QM methods, particularly Density Functional Theory (DFT), are well-suited for calculating the electronic properties of a single molecule.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Methodology:

    • Geometry Optimization: The 3D structure of this compound would be optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a basis set such as 6-31G*.

    • Property Calculation: Once the geometry is optimized, various properties can be calculated, including:

      • Partial Atomic Charges: To understand the charge distribution within the molecule.

      • Dipole Moment: To predict the molecule's polarity.

      • Vibrational Frequencies: To compare with experimental IR spectra.

      • NMR Chemical Shifts: To compare with experimental NMR data.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the behavior of a molecule over time in a simulated environment, such as in solution.

  • Software: AMBER, GROMACS, or CHARMM.

  • Methodology:

    • Force Field Parameterization: A crucial step for fluorinated amino acids is the use of an appropriate force field. While standard force fields may not accurately represent the C-F bond, specialized parameters have been developed for fluorinated amino acids for force fields like AMBER's ff15ipq.[1][2]

    • System Setup: The this compound molecule would be placed in a simulation box filled with a chosen solvent (e.g., water).

    • Simulation: The system is then simulated for a period of nanoseconds to microseconds, allowing the molecule to explore different conformations.

    • Analysis: The simulation trajectory is analyzed to determine properties such as:

      • Conformational Preferences: The dominant shapes the molecule adopts in solution.

      • Solvation Free Energy: To computationally estimate solubility and LogP.

      • Radial Distribution Functions: To understand how solvent molecules are structured around the solute.

Cross-Validation Framework

The following diagram illustrates the key properties that can be cross-validated between experimental and computational approaches.

Caption: Key parameters for cross-validation.

Conclusion

References

A Comparative Guide to the Synthesis of H-D-Phe(3-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthesis Methods for 3-Fluoro-D-phenylalanine.

This guide provides an objective comparison of prevalent synthesis methods for H-D-Phe(3-F)-OH (3-Fluoro-D-phenylalanine), a critical building block in the development of novel pharmaceuticals. The following sections detail various synthetic strategies, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Data Summary: A Side-by-Side Comparison of Synthesis Methods

The selection of a synthesis route for this compound often involves a trade-off between yield, enantioselectivity, and procedural complexity. The following table summarizes the key performance indicators for the most common methods.

Synthesis MethodKey Reagents/CatalystsTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Enzymatic Synthesis Phenylalanine Ammonia Lyase (PAL)Up to 82%[1]>99%[1]High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme availability and stability can be limitations.
Asymmetric Hydrogenation Rhodium-MonoPhos complexQuantitative[2]>99%High yield and enantioselectivity.Requires specialized catalysts and high-pressure equipment.
Asymmetric Synthesis Ni(II) complex with chiral auxiliary~86%~95%Good yield and enantioselectivity.Requires stoichiometric use of chiral auxiliaries and multiple steps.
Enzymatic Kinetic Resolution Acylase>99% ee for L-enantiomer>99%High enantioselectivity for the resolved enantiomer.Theoretical maximum yield of 50% for the desired D-enantiomer.

Experimental Protocols: Detailed Methodologies

This section provides detailed experimental protocols for the key synthesis methods discussed.

Enzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL)

This method utilizes a one-pot reaction with a mutant Anabaena variabilis Phenylalanine Ammonia Lyase (AvPAL) and Proteus mirabilis L-amino acid deaminase (PmLAAD) for the synthesis of D-arylalanines.

Materials:

  • Mutant AvPAL-N347A

  • PmLAAD

  • trans-3-Fluorocinnamic acid

  • NH3BH3

  • Buffer solution (e.g., potassium phosphate buffer)

Procedure:

  • To a solution of trans-3-fluorocinnamic acid in the appropriate buffer, add the mutant AvPAL-N347A and PmLAAD enzymes.

  • Add the reducing agent, NH3BH3, to the reaction mixture.

  • Incubate the reaction at an optimal temperature and pH (e.g., 30-40 °C, pH 8.0-9.0) with gentle agitation.

  • Monitor the reaction progress using HPLC.

  • Upon completion, terminate the reaction by denaturing the enzymes (e.g., by heating or pH change).

  • Isolate and purify the this compound product using standard techniques such as ion-exchange chromatography.

Asymmetric Hydrogenation of a Dehydroamino Acid Precursor

This method involves the rhodium-catalyzed asymmetric hydrogenation of a fluorinated dehydroamino acid derivative.

Materials:

  • (Z)-2-acetamido-3-(3-fluorophenyl)acrylic acid

  • Rhodium-MonoPhos catalyst

  • Hydrogen gas

  • Anhydrous solvent (e.g., methanol, dichloromethane)

Procedure:

  • In a high-pressure reactor, dissolve the (Z)-2-acetamido-3-(3-fluorophenyl)acrylic acid and the rhodium-MonoPhos catalyst in the anhydrous solvent.

  • Purge the reactor with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Stir the reaction mixture at a specific temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Carefully vent the reactor and remove the solvent under reduced pressure.

  • The resulting N-acetyl-D-3-fluorophenylalanine can be deprotected under acidic conditions to yield this compound.

  • Purify the final product by recrystallization or chromatography.

Asymmetric Synthesis using a Chiral Auxiliary

This approach utilizes a Ni(II) complex of a Schiff base derived from a chiral auxiliary and glycine.

Materials:

  • Ni(II) complex of the Schiff base of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and glycine

  • 3-Fluorobenzyl bromide

  • Strong base (e.g., potassium hydroxide)

  • Solvent (e.g., acetonitrile/dichloromethane mixture)

  • Hydrochloric acid for hydrolysis

Procedure:

  • To a solution of the Ni(II) complex in the solvent mixture, add the strong base at a low temperature (e.g., 0 °C).

  • Add 3-fluorobenzyl bromide to the reaction mixture and stir until the alkylation is complete.

  • Quench the reaction and extract the product into an organic solvent.

  • Purify the resulting diastereomeric Ni(II) complex by chromatography.

  • Hydrolyze the purified complex with hydrochloric acid to release the enantiomerically enriched 3-fluoro-D-phenylalanine.

  • Isolate and purify the final product.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the enzymatic and asymmetric synthesis pathways for this compound.

Enzymatic_Synthesis cluster_start Starting Material cluster_reaction One-Pot Enzymatic Reaction cluster_product Product 3-Fluorocinnamic_Acid 3-Fluorocinnamic Acid Reaction_Vessel Reaction Vessel (AvPAL, PmLAAD, NH3BH3) 3-Fluorocinnamic_Acid->Reaction_Vessel Addition This compound This compound Reaction_Vessel->this compound Conversion

Caption: Enzymatic synthesis of this compound.

Asymmetric_Synthesis cluster_precursor Precursor cluster_hydrogenation Asymmetric Hydrogenation cluster_deprotection Deprotection cluster_final_product Final Product Dehydroamino_Acid Dehydroamino Acid Precursor Hydrogenation Asymmetric Hydrogenation (Rh-MonoPhos, H2) Dehydroamino_Acid->Hydrogenation Deprotection_Step Deprotection Hydrogenation->Deprotection_Step Final_Product This compound Deprotection_Step->Final_Product

Caption: Asymmetric hydrogenation workflow.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling H-D-Phe(3-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of H-D-Phe(3-F)-OH, ensuring laboratory safety and operational integrity.

This document provides immediate and essential safety protocols, logistical information, and step-by-step guidance for the operational handling and disposal of this compound. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, stringent adherence to PPE protocols is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended for incidental contact)Prevents skin contact, as the substance is harmful upon dermal absorption.[1][2] For prolonged or immersive contact, consult manufacturer-specific chemical resistance data.
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield is required when there is a risk of splashing.Protects eyes and face from airborne particles and splashes.[3][4]
Skin and Body Protection Laboratory coat. Consider a disposable gown for procedures with a high risk of contamination.Minimizes skin exposure to the chemical.[3][5]
Respiratory Protection Use in a well-ventilated area. If dust generation is likely, a NIOSH-approved N95 or higher-level particulate respirator is required.Prevents inhalation of harmful dust particles.[1][2][3]

Operational Handling Plan

A systematic approach to handling this compound is crucial for minimizing exposure and contamination. The following workflow outlines the key steps for safe handling from receipt to disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Well-Ventilated Workspace a->b c Weigh and Handle Solid Compound b->c d Perform Experimental Procedures c->d e Decontaminate Work Surfaces d->e f Segregate and Label Waste e->f g Doff PPE Correctly f->g h Dispose of Waste via EHS g->h

Caption: This diagram illustrates the sequential workflow for safely handling this compound, from initial preparation to final waste disposal.

Experimental Protocols: Step-by-Step Guidance

  • Preparation:

    • Before handling, ensure all required PPE is readily available and in good condition.

    • Don gloves, a lab coat, and eye protection.

    • Prepare the workspace in a chemical fume hood or a well-ventilated area to minimize inhalation exposure.

  • Handling:

    • When weighing the solid compound, use a chemical fume hood or a balance enclosure to contain any airborne particles.

    • Avoid creating dust. If any material is spilled, do not dry sweep. Clean spills promptly with a damp cloth or absorbent material, and dispose of the cleaning materials as hazardous waste.

    • During experimental procedures, handle the compound with care to prevent contact with skin and eyes.

  • Cleanup and Decontamination:

    • After handling, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

    • Wipe down any equipment used with the compound.

  • Personal Decontamination:

    • Wash hands thoroughly with soap and water after removing gloves.

    • Do not eat, drink, or smoke in the laboratory area.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Waste Labeled, sealed, and compatible hazardous waste container.Collect all solid waste, including residual amounts of the compound, in a designated container. The container must be clearly labeled as "Hazardous Waste" with the chemical name.[6][7]
Contaminated Labware (e.g., weigh boats, pipette tips) Labeled hazardous waste container or bag.Place all disposable items that have come into contact with the compound into a designated hazardous waste container.[6]
Contaminated PPE (e.g., gloves, disposable gowns) Labeled hazardous waste bag.Segregate contaminated PPE from regular trash. Place it in a clearly marked hazardous waste bag.[6]

Final Disposal: All generated waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[8] Do not dispose of this compound or its containers in the regular trash or down the drain.[6] For empty containers, it is recommended to remove or deface the label before disposal as regular trash, after ensuring they are thoroughly decontaminated.[8][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-D-Phe(3-F)-OH
Reactant of Route 2
H-D-Phe(3-F)-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.